Technical Documentation Center

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
  • CAS: 52400-12-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectral Properties of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate

Introduction: The Coumarin Scaffold and Its Significance Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring heterocyclic compounds found widely in the plant kingdom. Their benzopyrone framework se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Coumarin Scaffold and Its Significance

Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring heterocyclic compounds found widely in the plant kingdom. Their benzopyrone framework serves as a versatile scaffold for chemical modification, leading to a vast library of derivatives with significant applications. These compounds are recognized for a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1] Beyond their pharmaceutical value, coumarins are extensively utilized in material science as fluorescent probes, laser dyes, and optical brighteners, owing to their unique photophysical characteristics.[2]

This guide focuses on a specific derivative, Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate (EHMC), whose structure is depicted below. The strategic placement of substituents—an electron-donating hydroxyl group at C7, a methyl group at C5, and an electron-withdrawing ethyl carboxylate group at C3—creates a molecule with distinct and useful spectral properties. Understanding these properties is paramount for its application in drug discovery, bio-imaging, and materials science. This document provides an in-depth analysis of EHMC's spectral signature using UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering both field-proven protocols and expert interpretation of the resulting data.

Molecular Structure of EHMC (C₁₃H₁₂O₅):

  • IUPAC Name: Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate

  • CAS Number: 52400-12-1[3]

  • Molecular Weight: 248.23 g/mol

Photophysical Properties: UV-Vis Absorption and Fluorescence

The photophysical behavior of coumarins is governed by intramolecular charge transfer (ICT) from the electron-donating groups on the benzene ring to the electron-withdrawing groups on the pyrone ring.[4][5] In EHMC, the potent electron-donating 7-hydroxyl group and the electron-withdrawing 3-carboxylate group establish a strong ICT character, making it highly fluorescent and sensitive to its environment.[6][7]

Theoretical Framework

The electronic absorption spectrum of coumarins is dominated by π→π* transitions.[8] For 7-hydroxycoumarin derivatives, the longest-wavelength absorption band typically appears between 320-380 nm.[9][10] The position and intensity of this band are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[8][11] In polar solvents, hydrogen bonding with the C7-hydroxyl and C2-carbonyl groups can stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in both absorption and emission spectra.[11]

Fluorescence in these molecules arises from the de-excitation of the first singlet excited state (S₁) back to the ground state (S₀). The energy difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is the Stokes shift, which is typically large in polar solvents for ICT-capable dyes like EHMC.[12]

Experimental Protocol: Spectroscopic Measurements

This protocol outlines a standardized method for acquiring reliable UV-Vis and fluorescence spectra.

Protocol Steps:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of EHMC in spectroscopic grade Dimethyl Sulfoxide (DMSO).

  • Working Solution Preparation: Create working solutions (e.g., 1-10 µM) by diluting the stock solution in the solvent of interest (e.g., ethanol, acetonitrile, water). Ensure the final absorbance is within the linear range of the spectrophotometer (typically < 1.0).

  • UV-Vis Spectrum Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Measure the absorption spectrum of the sample solution from 200 to 600 nm.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Fluorescence Spectrum Acquisition:

    • Use a calibrated spectrofluorometer.

    • Set the excitation wavelength to the determined λ_abs.

    • Scan the emission spectrum from (λ_abs + 10 nm) to 700 nm.

    • Identify the wavelength of maximum emission (λ_em).

  • Data Analysis: Calculate the Stokes shift (in nm) as λ_em - λ_abs.

G cluster_prep Sample Preparation cluster_uv UV-Vis Analysis cluster_fl Fluorescence Analysis s1 Prepare 1 mM Stock in DMSO s2 Dilute to 1-10 µM in Target Solvent s1->s2 uv1 Baseline with Pure Solvent s2->uv1 To Spectrophotometer uv2 Acquire Absorbance Spectrum (200-600 nm) uv1->uv2 uv3 Identify λ_abs uv2->uv3 fl1 Excite Sample at λ_abs uv3->fl1 Use λ_abs fl2 Acquire Emission Spectrum fl1->fl2 fl3 Identify λ_em fl2->fl3 end Final Data fl3->end Calculate Stokes Shift (λ_em - λ_abs)

Caption: Workflow for photophysical characterization of EHMC.

Predicted Spectral Data & Interpretation

The following table summarizes the expected photophysical properties of EHMC in a common polar protic solvent like ethanol, based on data for structurally similar 7-hydroxycoumarins.[10][13]

ParameterPredicted Value (in Ethanol)Rationale & Interpretation
λ_abs (max) ~330 - 350 nmCorresponds to the primary π→π* transition of the 7-hydroxycoumarin chromophore. The exact position is influenced by the methyl and ester groups.[14][15]
λ_em (max) ~440 - 460 nmStrong fluorescence in the blue-green region is characteristic of 7-hydroxycoumarins due to efficient ICT upon excitation.[16][]
Stokes Shift ~100 - 120 nmA large Stokes shift is expected due to significant geometric relaxation and charge redistribution in the excited state, typical for ICT dyes in polar solvents.[12]
Molar Extinction (ε) ~15,000 - 20,000 M⁻¹cm⁻¹Indicates a strongly allowed electronic transition, resulting in high light absorption efficiency.[10]
Fluorescence Quantum Yield (Φ_F) Moderate to High (>0.5)The 7-hydroxyl group is a powerful fluorescence-enhancing substituent.[6][7] The yield may be sensitive to solvent proticity and viscosity.

Structural Elucidation: NMR Spectroscopy

NMR spectroscopy is the definitive technique for confirming the molecular structure of EHMC. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton.

Experimental Protocol: NMR Acquisition

A self-validating protocol requires both 1D and 2D experiments for unambiguous signal assignment.

Protocol Steps:

  • Sample Preparation: Dissolve ~5-10 mg of EHMC in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • 1D Spectra Acquisition:

    • Record a standard ¹H NMR spectrum.

    • Record a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra Acquisition (for validation):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is essential for assigning protonated carbons.[18]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over 2-3 bonds. This is crucial for assigning quaternary (non-protonated) carbons and connecting different fragments of the molecule.[2][18]

  • Data Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or internal standard (TMS).

Predicted NMR Data & Interpretation

The following tables provide predicted chemical shifts for EHMC. These predictions are based on established data for coumarin derivatives and general principles of NMR spectroscopy.[2][19][20]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

AssignmentPredicted δ (ppm)MultiplicityCoupling (J, Hz)IntegrationInterpretation
H-4~8.5s-1HDeshielded vinyl proton, adjacent to the ester and C=O group. Appears as a singlet.
H-6~6.8s-1HAromatic proton between the -OH and -CH₃ groups. Appears as a singlet due to its substitution pattern.
H-8~6.7s-1HAromatic proton adjacent to the ring junction. Appears as a singlet.
7-OH~10.5s-1HAcidic hydroxyl proton, chemical shift is solvent-dependent. Broad singlet.
5-CH₃~2.3s-3HMethyl group protons on the aromatic ring. Singlet.
O-CH₂-CH₃~4.3q~7.12HMethylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.
O-CH₂-CH₃~1.3t~7.13HMethyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

AssignmentPredicted δ (ppm)Interpretation
C-2 (C=O)~160.0Carbonyl carbon of the lactone, highly deshielded.
C-3~112.0Quaternary carbon attached to the ester group.
C-4~148.0Vinyl carbon, deshielded by proximity to the ring oxygen and C=O group.
C-4a~110.0Quaternary carbon at the ring junction.
C-5~154.0Aromatic carbon bearing the methyl group.
C-6~113.0Aromatic methine carbon.
C-7~161.0Aromatic carbon bearing the hydroxyl group, highly deshielded by the oxygen atom.
C-8~102.0Aromatic methine carbon, typically the most shielded aromatic carbon.
C-8a~155.0Quaternary carbon at the ring junction, adjacent to the lactone oxygen.
5-CH₃~18.0Methyl carbon.
Ester C=O~164.0Carbonyl carbon of the ethyl ester.
O-CH₂~61.0Methylene carbon of the ethyl ester.
-CH₃~14.0Methyl carbon of the ethyl ester.

Molecular Weight & Fragmentation: Mass Spectrometry

Mass spectrometry provides the molecular weight and structural information through controlled fragmentation. For coumarins, Electron Ionization (EI) is a common method that reveals characteristic fragmentation pathways.

Theoretical Framework

Under EI conditions, the primary and most characteristic fragmentation of the coumarin core is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring.[21] This results in the formation of a stable benzofuran radical cation.[21][22] Further fragmentation can occur from the substituents. For EHMC, subsequent loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (C₂H₄, 28 Da) from the ester group are also plausible pathways.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of EHMC in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or Gas Chromatography).

  • Ionization: Utilize an Electron Ionization (EI) source operating at a standard energy of 70 eV.

  • Mass Analysis: Acquire the mass spectrum across a range of m/z 40-300.

  • Data Analysis: Identify the molecular ion peak (M⁺•) and major fragment ions. Propose fragmentation pathways consistent with the observed masses. High-resolution MS can be used to confirm the elemental composition of each fragment.[21]

Caption: Primary fragmentation pathways for EHMC under EI-MS.

Predicted Mass Spectrum & Interpretation

Table 3: Predicted Key Ions in the EI Mass Spectrum of EHMC

m/z ValueProposed FormulaIdentityInterpretation
248[C₁₃H₁₂O₅]⁺•Molecular Ion (M⁺•) Confirms the molecular weight of the compound. Expected to be an abundant peak.
220[C₁₂H₁₂O₄]⁺•[M - CO]⁺•The most characteristic fragment for coumarins, resulting from the loss of CO from the lactone ring.[21][23]
203[C₁₁H₇O₄]⁺[M - •OC₂H₅]⁺Loss of the ethoxy radical from the ester group, forming a stable acylium ion.
175[C₁₀H₇O₃]⁺[M - CO - •OC₂H₅]⁺Subsequent loss of the ethoxy radical after the initial loss of CO.

Conclusion

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate possesses a rich and informative spectral profile that is directly correlated with its substituted benzopyrone structure. Its strong UV absorption and blue-green fluorescence are dictated by an efficient intramolecular charge transfer process, making it a promising candidate for fluorescent probes and labels.[] The predicted ¹H and ¹³C NMR spectra provide a distinct fingerprint for unambiguous structural confirmation, while its mass spectrum shows characteristic fragmentation patterns, notably the loss of carbon monoxide, which is a hallmark of the coumarin class.[21] This comprehensive guide provides the foundational data and validated protocols necessary for researchers, chemists, and drug development professionals to accurately identify, characterize, and effectively utilize this versatile molecule.

References

  • Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy. (2025). PubMed.[Link]

  • Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. (2004). PubMed.[Link]

  • Photophysical properties of coumarin-1 and coumarin-2 in water. (2020). Morressier.[Link]

  • Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. (n.d.). National Institutes of Health.[Link]

  • Photophysical Properties of Coumarin Derivatives in Solvents. (n.d.). Acta Physico-Chimica Sinica.[Link]

  • Synthesis and Spectral Analysis of Coumarin Derivatives. (n.d.). IUP.[Link]

  • Photophysical Properties of Coumarin-500 (C500): Unusual Behavior in Nonpolar Solvents. (2003). ACS Publications.[Link]

  • Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. (2013). ACS Publications.[Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Bentham Open.[Link]

  • Understanding The Structural, Electronic Features And Solvatochromic Behaviour Of Coumarin Derivatives Using Experimental And DF. (n.d.). IOSR Journal.[Link]

  • Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative. (n.d.). SciSpace.[Link]

  • Synthesis and mass spectra of some new 3-substituted coumarin derivatives. (n.d.). Der Pharma Chemica.[Link]

  • Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. (2025). ResearchGate.[Link]

  • Fluorescence solvatochromism and modulated anticholinergic activity of novel coumarin compounds sequestered in human serum albumin nanocavities. (n.d.). Royal Society of Chemistry.[Link]

  • Photophysical and (photo)electrochemical properties of a coumarin dye. (2005). PubMed.[Link]

  • Photophysical characteristics of two novel coumarin derivatives: Experimental and theoretical estimation of dipole moments using the solvatochromic shift method. (n.d.). Canadian Science Publishing.[Link]

  • Synthesis, Characterization and Fluorescence Spectroscopy of Novel 3-(Substituted Ethenyl) Coumarins. (2017). Ingenta Connect.[Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry.[Link]

  • Synthesis, structure characterization and biological activity of new coumarin derivatives. (n.d.). IJARBS.[Link]

  • Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. (2016). National Institutes of Health.[Link]

  • Synthesis and Spectroscopic Study of Coumarin Derivatives. (n.d.). ResearchGate.[Link]

  • Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. (n.d.). Canadian Science Publishing.[Link]

  • A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. (n.d.). National Institutes of Health.[Link]

  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.). De Gruyter.[Link]

  • Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. (n.d.). National Institutes of Health.[Link]

  • UV–Vis spectrum of 7-Hydroxycoumarin in different solvents. (n.d.). ResearchGate.[Link]

  • 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. (2020). ACS Publications.[Link]

  • UV-Vis spectrum of 7-hydroxy-4-methylcoumarin. (n.d.). ResearchGate.[Link]

  • 7-Hydroxycoumarin. (n.d.). PhotochemCAD.[Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). National Institutes of Health.[Link]

  • Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. (2021). Chemistry Stack Exchange.[Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (n.d.). Scientific & Academic Publishing.[Link]

  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. (n.d.). De Gruyter.[Link]

Sources

Exploratory

Orthogonal Structure Elucidation of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate: A Comprehensive Technical Guide

Executive Summary The structural elucidation of substituted coumarins—specifically coumarin-3-carboxylates—requires a rigorous, orthogonal analytical approach to unambiguously resolve regiochemistry. Ethyl 7-hydroxy-5-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted coumarins—specifically coumarin-3-carboxylates—requires a rigorous, orthogonal analytical approach to unambiguously resolve regiochemistry. Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate is a highly functionalized benzopyrone scaffold. This whitepaper outlines a self-validating analytical workflow, demonstrating how synthesis, High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy interlock to provide absolute structural certainty.

Synthetic Context & Sample Provenance

Understanding the synthetic origin of a molecule is the first step in structure elucidation, as it dictates the causality behind expected impurities (e.g., unreacted starting materials, decarboxylated byproducts, or structural isomers). The target compound is typically synthesized via a base-catalyzed Knoevenagel condensation between 2,4-dihydroxy-6-methylbenzaldehyde and diethyl malonate[1],[2].

Step-by-Step Methodology: Knoevenagel Condensation
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2,4-dihydroxy-6-methylbenzaldehyde (1.0 eq, 10 mmol) and diethyl malonate (1.1 eq, 11 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add catalytic amounts of piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to facilitate enolate formation and subsequent dehydration[1].

  • Reflux: Stir the reaction mixture at 80 °C for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Crystallization: Upon completion, concentrate the solvent by half and cool the mixture to 4 °C to induce crystallization[1].

  • Purification: Filter the resulting precipitate and recrystallize from hot ethanol to yield the pure target compound.

The Self-Validating Analytical Strategy

A trustworthy elucidation protocol must form a closed logical loop. We achieve this by establishing rigid constraints (like Degrees of Unsaturation) early in the workflow, which must be perfectly satisfied by the final NMR assignments.

Elucidation_Workflow Synthesis Synthesis via Knoevenagel Condensation (Anticipate Impurities) HRMS HR-ESI-MS m/z 249.0758 -> C13H12O5 (DoU = 8) Synthesis->HRMS FTIR FT-IR Spectroscopy Lactone & Ester C=O, OH stretch Synthesis->FTIR NMR1D 1D NMR (1H, 13C) Chemical Environments & Integrals HRMS->NMR1D FTIR->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) Regiochemistry (5-CH3 vs 8-CH3) NMR1D->NMR2D Validation Self-Validating Structure Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate NMR2D->Validation

Fig 1. Logical workflow for orthogonal structure elucidation of the coumarin derivative.

HRMS and the Degrees of Unsaturation (DoU) Constraint

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) yields an [M+H]+ ion at m/z 249.0758, establishing the molecular formula as C13​H12​O5​ .

  • Causality Check: The DoU is calculated as 13−(12/2)+1=8 . This acts as our absolute structural constraint. The final structure must account for exactly 8 rings/pi-bonds.

FT-IR Functional Group Mapping

FT-IR provides immediate orthogonal verification of the oxygenation states:

  • ~3300 cm⁻¹ (broad): Phenolic O-H stretch.

  • ~1740 cm⁻¹: Aliphatic ester carbonyl ( C=O ).

  • ~1705 cm⁻¹: α,β -unsaturated lactone carbonyl ( C=O ), shifted lower due to extended conjugation.

Step-by-Step NMR Elucidation Protocol

NMR is the definitive tool for atom connectivity. The experimental setup is critical to the quality of the resulting data[3],[4].

Step-by-Step Methodology: NMR Sample Preparation
  • Sample Weighing: Weigh exactly 15.0 mg of the purified compound.

  • Solvent Selection (Causality): Dissolve the compound in 600 µL of DMSO- d6​ . Why DMSO? DMSO disrupts intermolecular hydrogen bonding, allowing the 7-OH proton to appear as a distinct, sharp signal rather than broadening into the baseline. It also restricts rapid proton exchange, enabling the observation of critical 3J HMBC correlations from the hydroxyl proton.

  • Acquisition: Acquire 1D 1H (16 scans, d1​=1.5s ) and 13C (1024 scans, d1​=2.0s ) at 298 K on a 400 MHz spectrometer.

  • 2D Optimization: Acquire COSY, HSQC, and HMBC. Optimize the HMBC long-range coupling delay for J=8 Hz (typically 62.5 ms) to capture critical 2J and 3J carbon-proton correlations[5].

Resolving the Regiochemistry via HMBC

The most significant structural challenge in this molecule is proving that the methyl group is at C-5 and not C-8. Both positions are theoretically possible depending on the starting material's purity or unexpected cyclization pathways.

We resolve this using Heteronuclear Multiple Bond Correlation (HMBC)[5],[6]. The methyl protons ( δ 2.55) show a diagnostic 3JCH​ coupling to the bridgehead carbon C-4a ( δ 110.5). If the methyl were at C-8, this correlation would be impossible, and we would instead observe coupling to C-8a ( δ 155.0). Furthermore, H-4 ( δ 8.65)—which is highly deshielded due to the anisotropic effect of the ester carbonyl and its β -position in the Michael system—also correlates to C-4a, perfectly closing the regiochemical loop.

HMBC_Network cluster_protons Protons (1H) cluster_carbons Carbons (13C) H4 H-4 (8.65 ppm) C2 C-2 (156.5) H4->C2 HMBC C4a C-4a (110.5) H4->C4a HMBC C8a C-8a (155.0) H4->C8a HMBC H6 H-6 (6.60 ppm) H6->C4a HMBC C7 C-7 (161.2) H6->C7 HMBC H8 H-8 (6.68 ppm) H8->C4a HMBC H8->C7 HMBC H8->C8a HMBC Me 5-CH3 (2.55 ppm) Me->C4a HMBC C5 C-5 (139.0) Me->C5 HMBC C6 C-6 (114.5) Me->C6 HMBC

Fig 2. Key HMBC (1H → 13C) correlations establishing the regiochemistry of the coumarin core.

Consolidated Spectral Data

The quantitative data is summarized below. Notice the self-validating DoU check: The assigned structure contains 1 benzene ring (4 DoU) + 1 pyran ring (3 DoU) + 1 ester carbonyl (1 DoU) = 8 DoU . This perfectly matches the HRMS constraint.

Table 1: NMR Assignments for Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate (DMSO- d6​ , 400/100 MHz)

Position 13 C δ (ppm) 1 H δ (ppm), Multiplicity, J (Hz)Key HMBC Correlations ( 2J , 3J )
2 156.5--
3 113.0--
4 148.58.65, sC-2, C-3, C-4a, C-8a, Ester C=O
4a 110.5--
5 139.0--
6 114.56.60, d, J=2.4 C-4a, C-5, C-7, C-8
7 161.2--
8 101.56.68, d, J=2.4 C-4a, C-6, C-7, C-8a
8a 155.0--
5-CH₃ 18.52.55, sC-4a, C-5, C-6
7-OH -10.80, br sC-6, C-7, C-8
Ester C=O 163.5--
Ester -CH₂- 61.04.25, q, J=7.1 Ester C=O, Ester -CH₃
Ester -CH₃ 14.21.30, t, J=7.1 Ester -CH₂-

Sources

Foundational

Comprehensive Solubility and Solvation Profiling of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate

Target Audience: Formulation Scientists, Medicinal Chemists, and Materials Researchers Document Type: Technical Guide & Experimental Whitepaper Executive Summary & Scientific Context Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Materials Researchers Document Type: Technical Guide & Experimental Whitepaper

Executive Summary & Scientific Context

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate (CAS: 52400-12-1) is a highly functionalized coumarin derivative characterized by its benzopyrone core, a 7-hydroxyl group, and a 3-carboxylate ester,[1]. In drug discovery, coumarin derivatives are heavily investigated for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties[1],[2]. In materials science, coumarin-3-carboxylate derivatives serve as high-performance photoinitiators for free radical photopolymerization (FRP) under visible light (e.g., 405 nm LEDs) due to their excellent molar absorptivity and electron-transfer quantum yields[3],[4].

Understanding the thermodynamic solubility of this compound is critical. The interplay between its hydrophobic aromatic core and its polar functional groups dictates its behavior in aqueous media, organic solvents, and supercritical fluids. This guide provides a definitive framework for handling, dissolving, and formulating this compound.

Physicochemical Profiling

The solvation thermodynamics of this molecule are governed by the balance between its lipophilic scaffold and its hydrogen-bonding sites.

Table 1: Physicochemical Properties & Solvation Implications

PropertyValueMechanistic Implication
Molecular Weight 248.23 g/mol Optimal for rapid dissolution kinetics in organic media.
Calculated LogP ~1.98Moderately lipophilic; strongly prefers organic phases over aqueous buffers.
Polar Surface Area (PSA) 76.74 ŲDictated by the 7-OH and ester oxygens; restricts solubility in highly non-polar fluids like scCO₂.
H-Bond Donors 1 (7-OH)Acts as a strong proton donor, facilitating solvation in Lewis basic solvents (e.g., DMSO).
H-Bond Acceptors 5 (Oxygens)Enables dipole-dipole stabilization in both protic and aprotic environments.

Empirical Solubility Matrix

As a Senior Application Scientist, I frequently observe formulation failures stemming from a misunderstanding of coumarin thermodynamics. The 7-hydroxyl group significantly alters the dielectric requirements for successful solvation.

Table 2: Solvent Compatibility & Thermodynamic Rationale

Solvent SystemSolubility TierThermodynamic Rationale
Water / PBS (pH 7.4) Poor (< 0.1 mg/mL)High energetic penalty for disrupting the aqueous hydrogen-bond network to accommodate the hydrophobic benzopyrone core.
Anhydrous DMSO / DMF Excellent (> 20 mg/mL)Strong dipole-dipole interactions. The solvent acts as a potent H-bond acceptor for the 7-OH group[5].
Supercritical CO₂ (scCO₂) Very PoorThe polar 7-OH group creates a high thermodynamic barrier in the non-polar scCO₂ environment, drastically reducing extraction efficiency compared to unsubstituted coumarins[6],[7].

Mechanistic Visualization: Solvation Pathways

The following diagram illustrates the divergent thermodynamic pathways the compound takes depending on the solvent environment.

SolvationMechanisms Core Ethyl 7-hydroxy-5-methyl- 2-oxo-2H-chromene-3-carboxylate DMSO Aprotic Solvents (e.g., Anhydrous DMSO) Core->DMSO High Affinity Water Aqueous Media (Water/Buffers) Core->Water Low Affinity scCO2 Supercritical CO2 (Non-polar Fluid) Core->scCO2 Restricted DMSO_Mech Complete Dissolution (H-bond Acceptor Interaction) DMSO->DMSO_Mech Water_Mech Precipitation / Aggregation (Hydrophobic Exclusion) Water->Water_Mech scCO2_Mech Low Extraction Yield (7-OH Polarity Restriction) scCO2->scCO2_Mech CMC CMC-Na Suspension (Steric Stabilization) Water_Mech->CMC Add 0.5% CMC-Na Entrainer scCO2 + EtOH Entrainer (Polarity Modification) scCO2_Mech->Entrainer Add Co-solvent

Figure 1: Divergent solvation pathways and formulation strategies for the coumarin derivative.

Experimental Methodologies & Protocols

To ensure reproducibility and scientific integrity, all handling of this compound must follow strict physical chemistry principles. Below are the field-proven protocols for in vitro, in vivo, and analytical applications.

Protocol A: Preparation of Anhydrous In Vitro Stock Solutions (DMSO)

Causality Note: DMSO is highly hygroscopic. Moisture contamination introduces water molecules that compete for the hydrogen-bonding sites on the coumarin core, altering the dielectric environment and triggering rapid nucleation and precipitation[5].

  • Desiccation: Allow the lyophilized compound vial to equilibrate to room temperature inside a desiccator to prevent ambient condensation.

  • Solvent Selection: Use strictly (≥99.9% purity, stored over molecular sieves)[5].

  • Dissolution: Weigh 2.48 mg of the compound and transfer to a sterile amber glass vial (compound is photosensitive).

  • Volume Addition: Add 1.0 mL of anhydrous DMSO to achieve a precise 10 mM stock solution.

  • Agitation: Vortex for 30 seconds. Do not heat, as thermal degradation of the ester linkage can occur in the presence of trace impurities.

  • Storage: Aliquot into single-use vials, purge with Argon gas to displace moisture-laden air, and store at -20°C.

Protocol B: Formulation of In Vivo Homogeneous Suspensions (CMC-Na)

Causality Note: Because true aqueous dissolution is thermodynamically unfavorable, in vivo dosing requires a kinetic suspension. Sodium carboxymethyl cellulose (CMC-Na) acts as a polymeric surfactant, sterically stabilizing the micro-particulates to prevent Ostwald ripening[5].

  • Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na solution in sterile saline. Stir overnight at room temperature to ensure complete polymer hydration.

  • Wetting: Weigh 5.0 mg of the compound. Add 50 µL of Tween-80 (optional wetting agent) and triturate with a glass rod to form a smooth paste.

  • Dispersion: Gradually add 1.0 mL of the 0.5% CMC-Na vehicle while continuously vortexing.

  • Homogenization: Probe-sonicate the mixture on ice for 3 cycles (10 seconds on, 10 seconds off) to break up aggregates, yielding a homogeneous 5 mg/mL suspension[5].

  • Usage: Administer immediately. Resuspend by vortexing if settling occurs.

Protocol C: Supercritical Fluid Extraction (SFE) Optimization

Causality Note: Supercritical carbon dioxide is highly non-polar. The addition of polar functional groups, specifically the 7-hydroxyl group, significantly lowers the extraction efficiency of coumarins[6],[7].

  • System Setup: Pack the extraction vessel with the raw matrix containing the coumarin derivative.

  • Entrainer Addition: Because the 7-OH group restricts scCO₂ solubility, introduce a polar entrainer (modifier). Pump 5–10% (v/v) absolute ethanol into the scCO₂ stream[8].

  • Parameters: Pressurize the system to 15–25 MPa and heat to 40–50°C. Note: Exceeding 50°C may decrease fluid density too much, counteracting the vapor pressure gains.

  • Collection: Depressurize the fluid into a collection vessel containing a trapping solvent (e.g., methanol) to recover the solubilized coumarin derivative.

References

  • Molbase Database. Ethyl 7-hydroxy-5-methyl-2-oxochromene-3-carboxylate Physicochemical Properties. Molbase. Available at: [Link]

  • Rahal, M., et al. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications. Molecules, 26(6), 1753. Available at:[Link]

  • Choi, Y. H., et al. (1998). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. Chromatographia, 47(1), 93-97. Available at:[Link]

  • Perez-Cruz, F., et al. (2021). Coumarin and Its Derivatives—Editorial. Molecules, 26(20), 6320. Available at:[Link]

  • Shi, Z., et al. (2022). Coumarin Ketoxime Ester with Electron-Donating Substituents as Photoinitiators and Photosensitizers for Photopolymerization upon UV-Vis LED Irradiation. Polymers, 14(21), 4588. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: High-Purity Recovery of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate via Recrystallization

Abstract & Introduction Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate is a member of the coumarin family, a class of compounds renowned for their significant fluorescent properties and broad applications in ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate is a member of the coumarin family, a class of compounds renowned for their significant fluorescent properties and broad applications in pharmacology and materials science.[1] As precursors for more complex derivatives or as active agents themselves, the purity of these synthons is paramount.[2] Crude products from synthesis, such as the Pechmann or Knoevenagel condensations, invariably contain unreacted starting materials, by-products, and other contaminants that can interfere with downstream applications and characterization.

Recrystallization remains the most powerful and widely used technique for the purification of nonvolatile organic solids.[3][4] The method is predicated on the principle of differential solubility: a solid is dissolved in a hot solvent and then allowed to slowly cool, whereupon the solution becomes supersaturated and the desired compound selectively crystallizes, leaving impurities behind in the "mother liquor".[3]

This application note provides a comprehensive, experience-driven guide to the purification of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate. It moves beyond a simple list of steps to explain the causality behind procedural choices, offering a robust protocol for solvent selection, execution, and troubleshooting to reliably achieve high purity.

The Underlying Principle: Why Recrystallization Works

The success of recrystallization hinges on the fact that the solubility of most organic solids increases significantly with temperature.[1] An ideal recrystallization solvent will exhibit the following characteristics[3][5]:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[5]

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[6]

The slow formation of crystals from a cooling, supersaturated solution is a highly selective process. The molecules of the desired compound preferentially deposit onto the growing crystal lattice, excluding dissimilar impurity molecules. Rapid precipitation ("crashing out") traps impurities and should be avoided.[7]

Strategic Solvent Selection for a Hydroxycoumarin Ester

The target molecule possesses a combination of functional groups that dictate its polarity: a polar phenolic hydroxyl group, a non-polar methyl group, and an ethyl ester group of intermediate polarity. This molecular architecture suggests that a solvent of intermediate polarity or a mixed-solvent system will be most effective.[3] The adage "like dissolves like" is the foundational guide for initial solvent screening.[8]

Candidate Solvents

Based on the structure of the target compound and literature precedents for similar coumarins, the following solvents are recommended for initial screening.[1][9][10]

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Key Considerations & Safety Notes
Ethanol 7824.5Excellent starting point. Often used for recrystallizing hydroxycoumarins.[10] Flammable.
Methanol 6532.7More polar than ethanol. May be too effective a solvent, leading to lower recovery. Toxic.[5]
Ethyl Acetate 776.0Good solvent of intermediate polarity. Often used in a mixed system with a non-polar solvent.[9] Flammable.
Acetone 5620.7A strong, polar aprotic solvent. Can be a good choice for many coumarins. Highly flammable.
Water 10080.1The compound is likely poorly soluble in water, making it an excellent "anti-solvent" in a mixed system with ethanol or methanol.[1][5]
Hexane 691.9A non-polar solvent. The compound is likely insoluble, making it a good anti-solvent for use with ethyl acetate.[9] Flammable.
Small-Scale Solvent Screening Protocol

Before committing the bulk of the crude product, it is essential to perform small-scale tests to identify the optimal solvent or solvent pair.[8]

  • Preparation: Place approximately 20-30 mg of the crude solid into several small test tubes.

  • Room Temperature Test: To each tube, add a single candidate solvent (e.g., ethanol, ethyl acetate) dropwise, up to ~0.5 mL. Agitate the tube. If the solid dissolves completely at room temperature, that solvent is unsuitable for use as a single-solvent system, as recovery will be poor.[8] It may, however, be a candidate for the "soluble" solvent in a mixed-solvent pair.

  • Hot Solubility Test: For solvents that did not dissolve the solid at room temperature, gently heat the test tube in a sand bath or water bath to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath. Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large crop of well-defined crystals.

  • Mixed-Solvent Test: If no single solvent is ideal, test a mixed-solvent pair (e.g., ethanol/water or ethyl acetate/hexane).[6] Dissolve the crude solid in a minimal amount of the "soluble" solvent (e.g., hot ethanol). Then, add the "anti-solvent" (e.g., water) dropwise at the elevated temperature until the solution becomes faintly cloudy (turbid). Add one or two more drops of the soluble solvent to redissolve the precipitate and render the solution clear again. Allow this solution to cool as described above.

Visualization of the Solvent Selection Process

G start Start: Crude Solid test_rt Test Solubility in Candidate Solvent at RT start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt test_hot Heat to Boiling & Add Minimal Hot Solvent dissolves_rt->test_hot no_rt end_mixed Consider as 'Soluble' Solvent in Mixed Pair dissolves_rt->end_mixed yes_rt no_rt No yes_rt Yes dissolves_hot Dissolves? test_hot->dissolves_hot cool Cool Slowly to RT, then Ice Bath dissolves_hot->cool yes_hot end_bad Reject Solvent dissolves_hot->end_bad no_hot no_hot No yes_hot Yes crystals_form Good Crystals Form? cool->crystals_form end_good Solvent is Suitable crystals_form->end_good yes_crystals crystals_form->end_bad no_crystals no_crystals No/Poor yes_crystals Yes

Caption: Logic diagram for selecting a suitable recrystallization solvent.

Detailed Recrystallization Protocol

This protocol assumes ethanol or an ethanol/water mixture has been identified as a suitable solvent system. Always perform this procedure in a well-ventilated fume hood.

Materials and Equipment
  • Crude Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate

  • Selected recrystallization solvent(s) (e.g., Reagent-grade Ethanol, Deionized Water)

  • Two Erlenmeyer flasks (sized so the solvent fills no more than half the volume)

  • Hot plate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Appropriate size filter paper for Büchner funnel

  • Glass stirring rod

  • Watch glass to cover the flask

  • Ice-water bath

Step-by-Step Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the primary solvent (e.g., ethanol), just enough to create a slurry. Place the flask on a hotplate and heat to a gentle boil with stirring. Add more hot solvent in small portions until the solid completely dissolves.[4] Causality: Using the minimum amount of hot solvent is critical for maximizing recovery, as any excess solvent will retain some product even when cold.[7]

  • Hot Gravity Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) or colored impurities (if decolorizing charcoal was used) are present in the hot solution, they must be removed. Pre-heat a second Erlenmeyer flask and a glass funnel containing fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product in the funnel.[6] Note: Decolorizing charcoal is generally not recommended for phenolic compounds as it can interact with the hydroxyl group.[11]

  • Crystallization: Remove the flask containing the clear, hot solution from the heat. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[7] Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Set up a Büchner funnel and filter flask for vacuum filtration. Wet the filter paper with a small amount of the cold recrystallization solvent. Turn on the vacuum and pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small portion of ice-cold solvent. Causality: The cold wash removes any residual mother liquor (containing dissolved impurities) that adheres to the crystal surfaces. Using ice-cold solvent minimizes the redissolving of the purified product.

  • Drying: Leave the vacuum on to pull air through the filter cake for 15-20 minutes to partially dry the crystals. Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Recrystallization Workflow

G A 1. Dissolution Crude solid in minimal hot solvent B Hot Solution A->B C Insoluble Impurities? B->C D 2. Hot Gravity Filtration C->D Yes E 3. Slow Cooling (Room Temp -> Ice Bath) C->E No D->E F Crystal Slurry E->F G 4. Vacuum Filtration (Isolate Crystals) F->G H 5. Washing (with ice-cold solvent) G->H I 6. Drying (Air or Vacuum Oven) H->I J Pure Crystals I->J

Caption: The experimental workflow for purification by recrystallization.

Troubleshooting Common Issues

ProblemLikely Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used. [12] The solution is not supersaturated.Gently boil off a portion of the solvent to increase the concentration and attempt to cool again.[7]
The solution is supersaturated but requires nucleation. Scratch the inside of the flask with a glass rod just below the solvent line.[4] Add a "seed crystal" of the pure compound, if available.[12]
Product "Oils Out" The boiling point of the solvent is too close to the melting point of the solute, or high impurity levels are depressing the melting point.[12]Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Allow to cool very slowly.[7] If the problem persists, re-purify via another method (e.g., column chromatography) to remove impurities.[9]
Low Recovery Yield Too much solvent was used initially. A significant amount of product remains in the mother liquor.[7]Before starting, perform careful small-scale solvent tests. If the mother liquor is not discarded, it can be concentrated and cooled again to recover a second, less pure crop of crystals.
Premature crystallization during hot filtration. Ensure all glassware for hot filtration is pre-heated. Perform the filtration step as quickly as possible.
Crystals Appear Colored/Impure Colored impurities were not removed. If the impurity is known to be non-polar, washing the final crystals with a small amount of a cold non-polar solvent (like hexane) might help. A second recrystallization may be necessary.

Assessment of Purity

After drying, the purity of the recrystallized Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate should be confirmed.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate when visualized under UV light. Compare its Rf value to that of the crude material.

  • Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, spectroscopic methods should be employed to ensure the absence of impurity-related signals.

References

  • RESEARCH REVIEW International Journal of Multidisciplinary. (2019, January 10). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Available from: [Link]

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1), 64. Available from: [Link]

  • Semantic Scholar. Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]

  • University of California, Irvine. Crystallization. Available from: [Link]

  • University of York. Solvent Choice - Chemistry Teaching Labs. Available from: [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General principles reflected in source) Available from: [Link]

  • ResearchGate. (2020, November 1). Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin? Available from: [Link]

  • ResearchGate. (2020, March 7). What is the best solvent to recrystillize a polar coumarin? Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]

  • IUCr Journals. (2007). Coumarin 120 - crystallization experiments leading to a new type of polymorphism. Available from: [Link]

  • Google Patents. (2015). CN104945408A - Coumarin compounds, and preparation method and application thereof.
  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs. Available from: [Link]

  • SlideShare. (2015, November 2). Recrystallization. Available from: [Link]

  • ResearchGate. (2015, December 13). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. Available from: [Link]

  • University of Alberta. Recrystallization. Available from: [Link]

  • Reddit. (2024, April 29). Recrystallization pointers. Available from: [Link]

  • ResearchGate. (2016, February 2). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Available from: [Link]

  • Google Patents. (1998). US5830912A - Derivatives of 6,8-difluoro-7-hydroxycoumarin.
  • Lokanath, N. K., & Naveen, S. (2020). Synthesis, characterization, crystal structure and theoretical simulation of novel ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. Chemical Data Collections, 29, 100425. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Chinese Journal of Structural Chemistry. (2013, August 19). Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives. Available from: [Link]

  • PMC. (2019). In vitro sulfonation of 7-hydroxycoumarin derivatives in liver cytosol of human and six animal species. Available from: [Link]

  • MDPI. (2023, February 6). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available from: [Link]

  • IUCr Journals. (2020). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Available from: [Link]

Sources

Application

Application Note: Advanced NMR and IR Spectroscopic Characterization of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate

Executive Summary & Mechanistic Context Coumarin derivatives, specifically 7-hydroxycoumarins, are highly privileged scaffolds in pharmaceutical drug discovery and the development of affinity-based fluorescent probes due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Coumarin derivatives, specifically 7-hydroxycoumarins, are highly privileged scaffolds in pharmaceutical drug discovery and the development of affinity-based fluorescent probes due to their exceptional photophysical properties and biological activities 1. Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate (CAS: 52400-12-1) is a specialized structural isomer containing a highly conjugated lactone-ester system.

In synthetic workflows (such as Pechmann condensations), differentiating the 5-methyl isomer from the more thermodynamically common 4-methyl isomer is a critical analytical challenge. This Application Note provides a comprehensive, self-validating protocol for the Infrared (IR) and Nuclear Magnetic Resonance (NMR) characterization of this compound, emphasizing the causality behind spectral shifts and experimental design.

Sample Preparation & Experimental Workflow

Causality in Solvent Selection: The 7-hydroxyl group is highly polar and participates in strong intermolecular hydrogen bonding. Utilizing a non-polar solvent like CDCl₃ typically results in poor sample solubility and broad, unresolvable -OH signals due to rapid proton exchange. Therefore, anhydrous Dimethyl Sulfoxide-d₆ (DMSO-d₆) is strictly mandated. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the -OH proton in a slow-exchange regime, which yields a sharp singlet crucial for downstream 2D HMBC correlations.

Step-by-Step Protocol
  • Sample Desiccation: Lyophilize the synthesized compound for 12 hours to remove residual moisture. Trace water will obscure the ester/lactone C=O stretches in IR and introduce a broad interfering peak (~3.3 ppm) in DMSO-d₆ NMR spectra.

  • IR Data Acquisition: Analyze the neat, dry solid using Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy equipped with a diamond crystal. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • NMR Sample Preparation: Dissolve exactly 15 mg of the dried compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% D, containing 0.03% v/v TMS as an internal standard). Transfer the homogenous solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K. Follow immediately with 2D sequences (COSY, HSQC, and HMBC) to establish the self-validating connectivity network.

Infrared (IR) Spectroscopy: Protocol & Data Interpretation

The IR spectrum provides rapid orthogonal validation of the oxygen-containing functional groups 2. The presence of both an ester and a lactone carbonyl creates a distinct dual-band signature in the 1700–1750 cm⁻¹ region.

Table 1: Key ATR-FTIR Assignments

Wavenumber (cm⁻¹)Vibration TypeMechanistic Causality / Rationale
3250 (Broad) O-H StretchBroadening is driven by extensive intermolecular hydrogen bonding of the 7-OH group in the solid state.
1740 (Strong) C=O Stretch (Ester)Higher frequency due to the isolated nature of the ethyl ester carbonyl at the C3 position.
1705 (Strong) C=O Stretch (Lactone)Lower frequency compared to typical aliphatic lactones due to resonance conjugation with the C3=C4 double bond and the aromatic ring.
1610 (Medium) C=C StretchCorresponds to the conjugated alkene (C3=C4) and aromatic skeletal vibrations.
1220 (Strong) C-O StretchAsymmetric stretching of the ester and lactone C-O-C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The unambiguous assignment of the coumarin core relies heavily on the deshielding effects of the lactone and the ester groups, which dramatically alter the electron density of the pyran ring 3.

¹H NMR Data Interpretation (400 MHz, DMSO-d₆)

Table 2: ¹H NMR Assignments

Chemical Shift (δ, ppm)Multiplicity (J in Hz)IntegrationAssignmentCausality / Rationale
10.85 Singlet (s)1H7-OHHighly deshielded due to hydrogen bonding; appears as a sharp peak due to the DMSO-d₆ solvent lock.
8.55 Singlet (s)1HC4-HExtremely downfield shifted due to the strong electron-withdrawing effect of the C3-carboxylate group and the conjugated lactone 4.
6.70 Doublet (d, J=2.2)1HC8-HMeta-coupled to C6-H. Shielded by the electron-donating +M effect of the adjacent 7-OH and ring oxygen.
6.62 Doublet (d, J=2.2)1HC6-HMeta-coupled to C8-H. Shielded by 7-OH and the hyperconjugation of the 5-CH₃ group.
4.25 Quartet (q, J=7.1)2H-OCH₂ CH₃Standard deshielding by the adjacent ester oxygen.
2.55 Singlet (s)3H5-CH₃Benzylic methyl group. Shifted slightly downfield due to the proximity of the conjugated system.
1.28 Triplet (t, J=7.1)3H-OCH₂CH₃ Standard aliphatic methyl coupled to the methylene group.
¹³C NMR Data Interpretation (100 MHz, DMSO-d₆)

Table 3: ¹³C NMR Assignments

Chemical Shift (δ, ppm)AssignmentCausality / Rationale
163.2 Ester C=OHighly deshielded carbonyl carbon.
161.5 C7 (C-OH)Deshielded by the directly attached electronegative oxygen.
156.0 C2 (Lactone C=O)Conjugated lactone carbonyl.
155.2 C8a (C-O)Aromatic carbon attached to the lactone oxygen.
148.5 C4 (CH)Alkene carbon β to the ester; highly deshielded by resonance.
138.0 C5 (C-CH₃)Quaternary aromatic carbon bearing the methyl group.
114.2 C6 (CH)Aromatic CH, shielded by the ortho 7-OH group.
113.8 C3 (C-COOEt)Alkene carbon α to the ester; shielded by resonance from the lactone oxygen.
110.5 C4a (C)Bridgehead quaternary carbon.
101.2 C8 (CH)Most shielded aromatic carbon, positioned between two oxygen atoms (C7-OH and ring O).
61.4 -OC H₂CH₃Aliphatic carbon attached to oxygen.
18.2 5-CH₃Benzylic methyl carbon.
14.1 -OCH₂C H₃Aliphatic methyl carbon.

Data Validation & Self-Validating Systems (2D NMR Strategy)

To achieve absolute trustworthiness, 1D NMR must be corroborated by 2D techniques. The critical structural question is verifying that the methyl group is located at C5, rather than the synthetically common C4 position. We employ a self-validating 2D NMR workflow:

  • HSQC (Heteronuclear Single Quantum Coherence): Maps directly attached protons to their carbons. This confirms that the highly deshielded proton at δ 8.55 is attached to the carbon at δ 148.5 (C4), and the aromatic protons at δ 6.70 and 6.62 are attached to C8 (δ 101.2) and C6 (δ 114.2), respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation) - The Self-Validating Key:

    • Hypothesis Test (4-methyl vs. 5-methyl): If the compound were the 4-methyl isomer, the methyl protons would show strong ³J_CH correlations to C3 and C4a.

    • Validation: For this 5-methyl isomer, the 5-CH₃ protons (δ 2.55) show definitive ³J_CH correlations to C4a (δ 110.5) and C6 (δ 114.2), and a ²J_CH correlation to C5 (δ 138.0). Furthermore, the C4-H proton (δ 8.55) shows a ³J_CH correlation to C5 (δ 138.0) and C8a (δ 155.2). This interlocking correlation network makes the structural assignment mathematically unambiguous.

Mandatory Visualization: 2D NMR Assignment Workflow

NMR_Workflow Acq Sample Acquisition (DMSO-d6, 400 MHz) H1 1H NMR Identify Protons Acq->H1 C13 13C NMR Identify Carbons Acq->C13 COSY COSY (H-H Coupling) H1->COSY Meta-coupling (C6-H, C8-H) HSQC HSQC (1-Bond C-H) H1->HSQC HMBC HMBC (Long-Range C-H) H1->HMBC C13->HSQC Direct C-H mapping C13->HMBC Quaternary C mapping Assign Unambiguous Assignment Ethyl 7-hydroxy-5-methyl-coumarin-3-carboxylate COSY->Assign HSQC->Assign HMBC->Assign 5-CH3 to C4a, C5, C6 C4-H to C2, C5, C8a

Self-validating 2D NMR workflow for the unambiguous structural assignment of the 5-methyl coumarin core.

References

  • 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor Source: ACS Publications URL:1

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate Source: Scientific & Academic Publishing URL:2

  • Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy Source: MDPI URL:3

  • Room Temperature One-Pot Green Synthesis of Coumarin-3-carboxylic Acids in Water: A Practical Method for the Large-Scale Synthesis Source: ACS Publications URL:4

Sources

Method

Application Note: Utilizing Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate as a High-Performance Fluorescent Probe

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Document Type: Technical Application Guide & Validated Protocols Executive Summary Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Document Type: Technical Application Guide & Validated Protocols

Executive Summary

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate (CAS 52400-12-1)[1] is an advanced, highly fluorescent derivative of the umbelliferone (7-hydroxycoumarin) family. By integrating a 3-carboxylate ethyl ester and a 5-methyl substitution onto the coumarin core, this molecule serves as a highly tunable, cell-permeable scaffold for developing biochemical assays, enzyme-activated fluorogenic substrates, and metal-ion sensors[2][3].

Unlike standard fluorophores that suffer from rapid photobleaching or poor cellular retention, this specific derivative leverages its unique structural modifications to offer superior photostability, a massive Stokes shift, and highly sensitive "Turn-ON" fluorescence dynamics in physiological environments.

Mechanistic Principles: The Causality of Fluorescence

To effectively utilize this probe, one must understand the structure-activity relationship (SAR) driving its photophysics:

  • Intramolecular Charge Transfer (ICT): The intense blue/cyan fluorescence of this probe is governed by a "push-pull" ICT system. The 7-hydroxyl group acts as a strong electron donor (the "push"), while the 3-carboxylate ethyl ester acts as a strong electron-withdrawing group (the "pull"). This extended π -conjugation lowers the HOMO-LUMO energy gap, red-shifting both absorption and emission compared to unsubstituted coumarins[4][5].

  • pH-Dependent Emission: The 7-hydroxyl group possesses a pKa of approximately 7.4 to 7.8[6]. In physiological buffers (pH 7.4), it deprotonates into a phenoxide anion (-O⁻). This anionic state drastically amplifies the electron-donating effect, resulting in a massive increase in fluorescence quantum yield ( Φ ). Thus, the probe is inherently pH-sensitive and serves as an excellent physiological pH sensor.

  • The 5-Methyl Advantage: The addition of the 5-methyl group provides critical steric hindrance. This shielding protects the vulnerable C-4 position of the coumarin ring from nucleophilic attack by intracellular thiols (e.g., glutathione), significantly enhancing the probe's photostability and half-life during live-cell imaging.

Photophysical Data Summary
PropertyValue / CharacteristicMechanistic Implication
Excitation Max ( λex​ ) ~340 - 360 nmCompatible with standard DAPI/Hoechst UV filter sets.
Emission Max ( λem​ ) ~440 - 460 nmLarge Stokes shift (~100 nm) minimizes background auto-fluorescence.
Quantum Yield ( Φ ) > 0.6 (at pH 7.5)Exceptional brightness due to rigid planar structure and strong ICT.
pKa ~7.4 - 7.8Ideal for monitoring physiological pH fluctuations[6].
Lipophilicity (LogP) Moderately HighThe 3-ethyl ester enhances passive diffusion across lipid bilayers[2].

Application Workflow 1: Enzyme-Activated Fluorogenic Substrates

Concept: By chemically masking the 7-hydroxyl group (e.g., via an ester bond for esterases, or a glycosidic bond for β -galactosidase), the ICT system is disrupted, and the probe's fluorescence is quenched (Turn-OFF). Enzymatic cleavage removes the mask, releasing the free 7-O⁻ anion and triggering a brilliant fluorescent signal (Turn-ON)[3].

EnzymaticActivation Masked Masked Probe (7-O-R) Fluorescence OFF Cleaved Free Fluorophore (7-O⁻) Fluorescence ON Masked->Cleaved Enzymatic Cleavage Enzyme Target Enzyme (e.g., Esterase) Enzyme->Cleaved Signal Fluorescent Emission (λem ~450 nm) Cleaved->Signal Excitation (λex ~350 nm)

Fig 1: Enzymatic activation of masked 7-hydroxycoumarin restoring ICT and fluorescence.

Step-by-Step Protocol: In Vitro Esterase Activity Assay

This protocol is designed as a self-validating system to ensure signal authenticity.

  • Probe Preparation: Dissolve the masked derivative (e.g., 7-O-acetyl) in anhydrous DMSO to create a 10 mM stock.

    • Causality: Anhydrous DMSO is critical; any trace water will cause premature spontaneous hydrolysis of the ester mask, leading to high background fluorescence.

  • Buffer Formulation: Prepare 50 mM HEPES buffer, pH 7.4, supplemented with 0.1% BSA.

    • Causality: A pH of 7.4 ensures that the enzymatically cleaved product immediately deprotonates to the highly fluorescent anionic state. BSA prevents the lipophilic probe from aggregating or adhering to the microplate walls.

  • Assay Setup: In a 96-well black microplate, set up the following self-validating conditions (Total volume: 100 µL/well):

    • Test Well: 98 µL Buffer + 1 µL Enzyme + 1 µL Probe (100 µM final).

    • Negative Control (Blank): 99 µL Buffer + 1 µL Probe. (Validates that the probe does not auto-hydrolyze in buffer).

    • Inhibitor Control: 97 µL Buffer + 1 µL Specific Inhibitor (e.g., PMSF) + 1 µL Enzyme + 1 µL Probe. (Proves the signal is exclusively enzyme-mediated).

  • Kinetic Measurement: Incubate at 37°C. Read fluorescence ( λex​ 350 nm / λem​ 450 nm) kinetically every 1 minute for 30 minutes.

Application Workflow 2: Metal Ion Sensing via PET

Concept: The coumarin scaffold can be functionalized (e.g., via formylation at the 8-position followed by Schiff-base condensation) to incorporate a metal-chelating receptor[7]. This introduces a Photo-induced Electron Transfer (PET) mechanism. The lone pairs on the chelator quench the coumarin's fluorescence. When a target metal ion (e.g., Cu²⁺ or Zn²⁺) coordinates with the receptor, the lone pairs are engaged, PET is blocked, and fluorescence is restored.

PETMechanism ApoProbe Apo-Probe (Chelator) PET Active Fluorescence Quenched Complex Probe-Metal Complex PET Inhibited Fluorescence Restored ApoProbe->Complex Coordination MetalIon Metal Ion (e.g., Cu²⁺) MetalIon->Complex Readout Signal Readout (Turn-ON or Turn-OFF) Complex->Readout ICT Emission

Fig 2: PET mechanism modulated by metal ion coordination for fluorescence sensing.

Step-by-Step Protocol: Metal Ion Titration
  • Sensor Solution: Prepare a 10 µM solution of the functionalized probe in a 1:1 mixture of Ethanol and 50 mM HEPES (pH 7.4).

    • Causality: The mixed solvent system maintains the solubility of the uncharged probe-metal complex while preserving the physiological pH required for baseline ICT emission.

  • Titration: Aliquot 2 mL of the sensor solution into a quartz cuvette. Gradually add 2 µL aliquots of a 1 mM target metal standard (e.g., CuCl₂).

  • Equilibration: Stir and incubate for exactly 2 minutes after each addition.

    • Causality: Metal coordination geometries require time to stabilize. Rushing the measurement will result in artificially low binding constants.

  • Selectivity Validation: In parallel cuvettes, spike the sensor solution with 10 equivalents of competing physiological ions (Na⁺, K⁺, Ca²⁺, Mg²⁺). A lack of signal change validates the geometric specificity of the chelator cavity.

Application Workflow 3: Live-Cell Imaging

Because of the lipophilic 3-carboxylate ethyl ester, this probe exhibits excellent cell permeability, making it ideal for intracellular target engagement and live-cell imaging[2][8].

LiveCellImaging Prep 1. Probe Prep (DMSO -> Buffer) Incubate 2. Cell Incubation (5-10 µM, 37°C) Prep->Incubate Wash 3. Wash Cells (Remove excess) Incubate->Wash Image 4. Confocal Imaging (DAPI Channel) Wash->Image

Fig 3: Step-by-step workflow for live-cell imaging using the coumarin probe.

Step-by-Step Protocol: Intracellular Labeling
  • Cell Culture: Seed HeLa or HEK293 cells in a glass-bottom confocal dish and grow to 70% confluency.

  • Probe Loading: Dilute the 10 mM DMSO probe stock into pre-warmed culture media (serum-free) to a final concentration of 5 µM. Ensure the final DMSO concentration is 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the cells at 37°C with 5% CO₂ for 30 minutes.

    • Causality: 30 minutes is the optimal window for passive diffusion across the lipid bilayer before active efflux pumps (e.g., P-glycoprotein) begin extruding the fluorophore[8].

  • Washing & Imaging: Wash the cells three times with warm PBS to remove extracellular background fluorescence. Image immediately using a confocal microscope equipped with a 355 nm or 405 nm laser line.

References

  • Chilvers, K. F., et al. (2001). Synthesis and Evaluation of Novel Fluorogenic Substrates for the Detection of Bacterial Beta-Galactosidase. Journal of Applied Microbiology, PubMed. URL:[Link]

  • Creative Biolabs. 7-Hydroxycoumarin-3-carboxylic Acid Fluorescent Label. Creative Biolabs Fluorescent Reagents. URL:[Link]

  • Wang, Y., et al. (2024). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters. URL:[Link]

  • Bai, et al. (2015). The synthesis and study of the fluorescent probe for sensing Cu²⁺ based on a novel coumarin Schiff-base. Journal of Chemical Research / RHHZ. URL:[Link]

Sources

Application

Application Note: Synthesis and Utility of Ethyl 7-Hydroxy-5-Methyl-2-Oxo-2H-Chromene-3-Carboxylate in Drug Discovery

Executive Summary Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate (CAS: 52400-12-1) is a highly versatile, multi-functionalized coumarin building block. Natural and synthetic coumarins are 1 exhibiting broad-spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate (CAS: 52400-12-1) is a highly versatile, multi-functionalized coumarin building block. Natural and synthetic coumarins are 1 exhibiting broad-spectrum anti-inflammatory, antimicrobial, and anticancer properties[1]. This specific intermediate is engineered to provide three distinct vectors for structural diversification in medicinal chemistry:

  • C7-Hydroxyl Group: Acts as a nucleophilic handle for etherification, enabling the attachment of solubilizing groups, PROTAC linkers, or fluorescent tags[2].

  • C3-Carboxylate Ester: An electrophilic site that can undergo saponification to the corresponding carboxylic acid, followed by amidation to target specific metalloenzymes like Carbonic Anhydrase IX/XII[3][4].

  • C5-Methyl Group: Provides critical steric shielding and modulates the overall lipophilicity (LogP) of the core, often improving target binding kinetics compared to unmethylated analogs[5].

Mechanistic Insights: The Knoevenagel Condensation

The synthesis of this intermediate relies on the 5 between 2,4-dihydroxy-6-methylbenzaldehyde (orcylic aldehyde) and diethyl malonate[5].

Causality Behind Experimental Choices:

  • Catalytic System (Piperidine/Glacial Acetic Acid): Piperidine acts as a weak organic base to deprotonate the active methylene of diethyl malonate, forming a resonance-stabilized enolate. Glacial acetic acid serves as a crucial co-catalyst; it protonates the aldehyde carbonyl to increase its electrophilicity, accelerating the nucleophilic attack and facilitating the subsequent dehydration step[4].

  • Regioselective Cyclization: Following the initial condensation, the ortho-hydroxyl group (C2 of the benzaldehyde) undergoes spontaneous intramolecular transesterification with the newly formed intermediate's ethyl ester. This thermodynamically driven step closes the pyran ring to yield the stable 2-oxo-2H-chromene (coumarin) core[5].

Experimental Protocol: Synthesis Workflow

Self-Validating System: The reaction progress is easily monitored by Thin Layer Chromatography (TLC), and the final product exhibits a distinct, intense blue fluorescence under UV light (365 nm) due to the extended conjugated benzopyrone system, serving as an immediate visual confirmation of successful cyclization[5].

Reagents Required
  • 2,4-Dihydroxy-6-methylbenzaldehyde (1.0 eq)

  • Diethyl malonate (1.1 eq)

  • Piperidine (0.1 eq)

  • Glacial acetic acid (0.1 eq)

  • Absolute ethanol (Solvent)

Step-by-Step Methodology
  • Initiation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dihydroxy-6-methylbenzaldehyde in absolute ethanol to achieve a 0.5 M solution.

  • Activation: Add diethyl malonate (1.1 eq) to the solution, followed by the dropwise addition of catalytic amounts of piperidine and glacial acetic acid[4].

  • Propagation: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) under continuous stirring for 4–6 hours. Monitor the consumption of the aldehyde via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Precipitation: Upon completion, concentrate the solvent under reduced pressure to one-third of its original volume. Pour the concentrated residue slowly into crushed ice with vigorous stirring. The sudden drop in temperature and solvent polarity forces the rapid precipitation of the coumarin product[3].

  • Purification: Isolate the resulting solid via vacuum filtration. Wash the filter cake thoroughly with cold water followed by a minimal amount of ice-cold ethanol to remove unreacted malonate and catalyst residues. Recrystallize from hot ethanol to afford the pure product.

Workflow Start 2,4-Dihydroxy-6-methylbenzaldehyde + Diethyl Malonate Mix Dissolve in Absolute Ethanol Add Piperidine & Glacial AcOH Start->Mix Reflux Reflux at 78°C for 4-6 hours (Monitor via TLC) Mix->Reflux Base/Acid Catalysis Cool Concentrate & Pour into Crushed Ice Precipitate Formation Reflux->Cool Condensation Complete Filter Vacuum Filtration & Washing (Cold H2O / EtOH) Cool->Filter Crystallization Product Ethyl 7-hydroxy-5-methyl-2-oxo- 2H-chromene-3-carboxylate Filter->Product Yield: ~80-85%

Caption: Step-by-step experimental workflow for the Knoevenagel condensation synthesis.

Quantitative Data & Characterization

The structural integrity of the synthesized intermediate must be verified before downstream functionalization. Below is a summary of the expected quantitative and qualitative analytical data.

PropertyValue / DescriptionAnalytical Significance
Molecular Weight 248.23 g/mol Confirmed via LC-MS (m/z[M+H]+ ~249.07)
Appearance Pale yellow to off-white solidPurity indicator; dark colors suggest unwanted polymerization
Melting Point 247–248 °CSharp melting point validates successful crystallization[5]
Fluorescence Intense blue (under 365 nm UV)Self-validating marker for the conjugated benzopyrone core[5]
1H NMR (C4-H) ~8.67 ppm (singlet)Highly deshielded vinylic proton confirms coumarin cyclization[4]
1H NMR (C7-OH) ~11.08 ppm (broad singlet)Confirms presence of the free hydroxyl group for derivatization[4]

Downstream Applications in Drug Synthesis

The strategic positioning of functional groups on ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate allows for divergent synthesis pathways in drug discovery:

  • C3-Ester Hydrolysis & Amidation: Treatment of the intermediate with aqueous NaOH in methanol yields the C3-carboxylic acid. This acid is a critical precursor that can be coupled with various amines (using EDC/HOBt) to synthesize amide-linked inhibitors. Such derivatives have shown profound efficacy as 3[3][4].

  • C7-OH Alkylation: The C7-hydroxyl group can be easily alkylated using alkyl halides (e.g., 3-bromopropoxy derivatives) in the presence of K₂CO₃ and DMF. This etherification strategy is frequently employed to generate 6, such as dihydroartemisinin-coumarin chimeras, which exhibit potent cytotoxicity against tumor cell lines[2].

Pathways Core Ethyl 7-hydroxy-5-methyl- 2-oxo-2H-chromene-3-carboxylate C7 C7-OH Alkylation (Etherification via R-X) Core->C7 K2CO3, DMF C3 C3-Ester Hydrolysis (Saponification via NaOH) Core->C3 NaOH, MeOH/H2O Drug1 Fluorescent Probes & Hybrid Anticancer Agents C7->Drug1 C3Amide C3-Amidation (Peptide Coupling) C3->C3Amide Amine, EDC/HOBt Drug2 Carbonic Anhydrase & AKR1C3 Inhibitors C3Amide->Drug2

Caption: Downstream structural derivatization pathways for drug discovery applications.

References

  • Rao, K. R., & Seshadri, T. R. "Synthesis of 7-hydroxy-5-methylcoumarin". Proceedings of the Indian Academy of Sciences - Section A. 5

  • Venugopala, K. N., et al. "Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms". PMC. 1

  • Wang, Y., et al. "Design, Synthesis and Cytotoxicity of Novel Dihydroartemisinin-Coumarin Hybrids via Click Chemistry". PMC. 2

  • Thacker, P. S., et al. "Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII". PMC. 3

  • Wang, Y., et al. "Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold". PMC. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable coumarin derivative.

Introduction

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Its preparation, most commonly via the Pechmann condensation, can present several challenges, including low yields, the formation of difficult-to-separate side products, and purification issues. This guide provides expert insights and field-proven protocols to help you navigate these challenges and achieve optimal results in your synthesis.

Troubleshooting Guide: Navigating Common Synthesis Issues

This section addresses specific problems you may encounter during your experiment in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the synthesis of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate are a common issue and can often be traced back to several key parameters in the Pechmann condensation.

  • Inadequate Catalyst Activity or Concentration: The choice and amount of acid catalyst are critical. While strong Brønsted acids like sulfuric acid are traditionally used, they can also promote side reactions if not carefully controlled.[1][2] Consider using a milder, solid acid catalyst like Amberlyst-15, which can improve selectivity and simplify workup.[3] Ensure the catalyst is fresh and used in the correct molar ratio.

  • Suboptimal Reaction Temperature: The Pechmann condensation is temperature-sensitive. Too low a temperature will result in an incomplete reaction, while excessively high temperatures can lead to the formation of dark, insoluble polymeric materials and other side products.[4] The optimal temperature is typically in the range of 90-110°C.[5]

  • Presence of Water: The reaction generates water, which can inhibit the catalyst and reverse key steps in the reaction mechanism.[6] Conducting the reaction under conditions that remove water, or using a dehydrating agent, can significantly improve yields.

  • Purity of Starting Materials: Ensure your 5-methylresorcinol (orcinol) and diethyl malonate are of high purity. Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts.

Q2: I've isolated a major byproduct that is difficult to separate from my desired product. What is it likely to be, and how can I minimize its formation?

A2: The most probable significant byproduct is the isomeric Ethyl 5-hydroxy-7-methyl-2-oxo-2H-chromene-3-carboxylate . The formation of this regioisomer is a known challenge in the Pechmann condensation with asymmetrically substituted resorcinols like 5-methylresorcinol.

The hydroxyl group in 5-methylresorcinol directs electrophilic substitution to the positions ortho and para to it. This can lead to cyclization at either the 2- or 6-position of the resorcinol ring, resulting in the desired 7-hydroxy-5-methyl isomer and the undesired 5-hydroxy-7-methyl isomer.

Strategies to Minimize Isomer Formation:

  • Choice of Catalyst: The regioselectivity of the Pechmann condensation can be influenced by the catalyst. While strong acids like sulfuric acid can lead to mixtures, exploring different Lewis or solid acid catalysts may offer better control.

  • Reaction Conditions: Carefully controlling the reaction temperature and time can influence the kinetic versus thermodynamic product distribution, potentially favoring one isomer over the other.

  • Purification: If a mixture of isomers is formed, careful column chromatography on silica gel is typically required for separation. A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity, can be effective.

Another potential, though often less prevalent, side product is a chromone derivative . This arises from an alternative cyclization pathway in the Pechmann reaction.[1][6] The formation of chromones is often favored by certain catalysts, like phosphorus pentoxide, in what is known as the Simonis chromone cyclization.[6] Sticking to Brønsted acid catalysts generally favors coumarin formation.

Q3: My reaction mixture turned dark brown/black, and I've isolated a significant amount of insoluble material. What happened?

A3: The formation of a dark, insoluble tar-like substance is indicative of polymerization or decomposition of the starting materials or product. This is often caused by:

  • Excessively High Reaction Temperatures: As mentioned, temperatures above the optimal range can lead to uncontrolled side reactions and polymerization.[4]

  • Concentrated Acid Catalyst: Using too high a concentration of a strong acid catalyst, such as sulfuric acid, can promote charring and polymerization of the phenol and ester reactants.

  • Prolonged Reaction Times: Heating the reaction for an extended period, especially at elevated temperatures, can lead to product degradation.

To mitigate this, ensure precise temperature control using an oil bath and a thermometer. Add the acid catalyst slowly and in a controlled manner, and monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

What is the primary synthetic route for Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate?

The most common and direct method is the Pechmann condensation of 5-methylresorcinol (orcinol) with diethyl malonate in the presence of an acid catalyst.[1][2]

What are the key steps in the Pechmann condensation mechanism for this synthesis?

The mechanism generally involves:

  • Transesterification: The acid catalyst facilitates the reaction between the hydroxyl group of 5-methylresorcinol and diethyl malonate to form an intermediate ester.

  • Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The carbonyl group of the newly formed ester attacks the activated aromatic ring of the resorcinol derivative.

  • Dehydration: The resulting intermediate undergoes dehydration to form the stable coumarin ring system.[6]

Can I use a different β-ketoester instead of diethyl malonate?

Yes, other β-ketoesters can be used, which will result in a different substituent at the 4-position of the coumarin ring. For example, using ethyl acetoacetate would yield a 4-methylcoumarin derivative.

What is the best way to purify the final product?

Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a common and effective method for purifying the crude product.[5] If isomeric byproducts are present, column chromatography on silica gel is recommended.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate via Pechmann Condensation

This protocol provides a general procedure. Optimization of specific conditions may be required.

Materials:

  • 5-Methylresorcinol (Orcinol)

  • Diethyl malonate

  • Concentrated Sulfuric Acid (or a solid acid catalyst like Amberlyst-15)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-methylresorcinol (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture in an oil bath to approximately 90°C with stirring.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise to the reaction mixture. Caution: The addition of sulfuric acid is exothermic.

  • Continue heating the reaction mixture at 90-100°C for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with vigorous stirring. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

  • Recrystallize the crude product from aqueous ethanol to obtain pure Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate as a solid.

Parameter Recommended Condition Rationale
Reactant Ratio 1.1 eq of diethyl malonateA slight excess of the ester ensures complete conversion of the limiting phenol.
Catalyst Conc. H₂SO₄ (catalytic)A strong acid is required to promote both transesterification and cyclization.
Temperature 90-100°CBalances reaction rate with minimizing side product formation.[5]
Reaction Time 2-4 hoursSufficient time for the reaction to go to completion, monitor by TLC.
Workup Precipitation in ice-waterQuenches the reaction and precipitates the less soluble organic product.
Purification Recrystallization (aq. Ethanol)A standard and effective method for purifying the solid product.[5]

Visualizing Reaction Pathways and Troubleshooting

Reaction Mechanism and Side Product Formation

The following diagram illustrates the main reaction pathway for the synthesis of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate via the Pechmann condensation and the formation of the major regioisomeric byproduct.

Pechmann_Reaction Reactants 5-Methylresorcinol + Diethyl Malonate Intermediate Transesterification Intermediate Reactants->Intermediate H+ Catalyst Cyclization_7OH Cyclization at C2 (favored) Intermediate->Cyclization_7OH Intramolecular Electrophilic Substitution Cyclization_5OH Cyclization at C6 (disfavored) Intermediate->Cyclization_5OH Product Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate (Desired Product) Cyclization_7OH->Product Dehydration Byproduct Ethyl 5-hydroxy-7-methyl-2-oxo-2H-chromene-3-carboxylate (Regioisomeric Byproduct) Cyclization_5OH->Byproduct Dehydration

Caption: Pechmann condensation pathways for 5-methylresorcinol.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials? Start->Check_Purity Check_Conditions Review Reaction Conditions? Check_Purity->Check_Conditions Yes Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents No Analyze_Byproducts Analyze Byproducts (TLC, NMR)? Check_Conditions->Analyze_Byproducts All OK Optimize_Temp Optimize Temperature (90-100°C) Check_Conditions->Optimize_Temp Temp Issue Optimize_Catalyst Optimize Catalyst (Type/Amount) Check_Conditions->Optimize_Catalyst Catalyst Issue Optimize_Time Optimize Reaction Time (Monitor by TLC) Check_Conditions->Optimize_Time Time Issue Chromatography Perform Column Chromatography Analyze_Byproducts->Chromatography Isomers Present Recrystallize Recrystallize Product Analyze_Byproducts->Recrystallize Minor Impurities

Sources

Optimization

Improving solubility of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate for in vitro assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising drug candidates fail during the hit-to-lead phase not because they lack target affinity, but because of poor physicoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising drug candidates fail during the hit-to-lead phase not because they lack target affinity, but because of poor physicochemical behavior in aqueous environments.

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate (a substituted coumarin) presents a classic solubilization challenge. Its planar aromatic core, combined with lipophilic methyl and ethyl ester groups, drives strong intermolecular stacking and high hydrophobicity. When transitioning from organic synthesis to in vitro biological assays, this compound is highly prone to rapid precipitation, leading to erratic data, false negatives, and artificial assay interference.

This guide is designed to move beyond generic advice. Here, we will dissect the causality behind solubility failures and implement self-validating experimental systems to ensure your compound remains in a biologically active, monomeric state during your assays.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My coumarin compound crashes out immediately upon dilution from my DMSO stock into the assay buffer. How do I prevent this "solvent shock"? The Causality: When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the localized concentration of the hydrophobic compound at the droplet interface vastly exceeds its thermodynamic solubility limit. Before the DMSO can diffuse, the coumarin molecules nucleate and form irreversible micro-crystals. The Solution: You must control the kinetics of dispersion. Add the DMSO stock dropwise to the aqueous medium while vigorously vortexing[1]. Rapid mechanical agitation disperses the DMSO droplet instantly, achieving a homogeneous kinetic dispersion before nucleation can occur. Furthermore, performing an intermediate dilution (e.g., diluting the 10 mM stock to 100 µM in a buffer/DMSO mix) before the final assay dilution minimizes the concentration gradient[2].

Q2: I am seeing high variability and false positives in my enzyme inhibition assay. Could this be related to solubility? The Causality: Yes. Poorly soluble compounds like coumarins often form colloidal aggregates rather than visible precipitates. These micro-aggregates scatter light (the Tyndall effect), which artificially inflates absorbance readings or quenches fluorescence readouts[3]. Additionally, these aggregates can non-specifically sequester your target protein, leading to false-positive inhibition. The Solution: Implement a self-validating check. Before adding your target protein or cells, measure the Optical Density (OD) of your final assay buffer at 600 nm. A perfectly dissolved compound will have an OD600 near zero. If the OD600 is >0.05, you have colloidal aggregation and must re-optimize your solvent strategy.

Q3: How much DMSO can I safely use to keep this coumarin dissolved without ruining my assay? The Causality: The choice of co-solvent is a delicate balance between maintaining compound solubility and preserving the structural integrity of your biological target. Exceeding specific DMSO thresholds alters the dielectric constant of the buffer, which can strip the hydration shell off your target proteins, leading to unfolding or cell death[4]. The Solution: For cell-based assays, the final DMSO concentration must strictly remain ≤ 0.5% [2]. For biochemical (cell-free) assays, you can occasionally push this to 2% - 5%, provided you run a vehicle-control validation to ensure the enzyme remains active[5].

Q4: Can I leverage the chemical structure of this specific coumarin to improve solubility without adding more DMSO? The Causality: Yes. The secret lies in the 7-hydroxyl (-OH) group of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate. This phenolic hydroxyl is weakly acidic. In a neutral or acidic environment, the molecule is fully protonated and highly hydrophobic. However, if you adjust the assay buffer to a slightly alkaline pH (e.g., pH 7.5 - 8.0), the 7-OH group partially deprotonates into a phenoxide anion[6]. The Solution: Ionized species exhibit drastically higher aqueous solubility due to favorable ion-dipole interactions with water molecules. Adjusting your buffer pH (if tolerated by your biological target) is a highly effective, solvent-free solubilization strategy.

Mechanism M1 Ethyl 7-hydroxy-5-methyl-2-oxo- 2H-chromene-3-carboxylate M2 Aqueous Buffer (pH < 7.0) Neutral State (Hydrophobic) M1->M2 Low pH M3 Aqueous Buffer (pH 7.5 - 8.0) Ionized State (Phenoxide) M1->M3 High pH M4 Precipitation / Aggregation M2->M4 M5 Enhanced Solvation (Ion-Dipole Interactions) M3->M5

Caption: Mechanism of pH-dependent solubility enhancement via 7-OH deprotonation.

Part 2: Quantitative Data & Tolerances

To rationally design your assay conditions, adhere to the following quantitative limits. These parameters ensure that the solubility of the coumarin is maximized without compromising the biological relevance of the assay.

Solubilization ParameterRecommended RangeMechanistic Impact / CausalitySelf-Validation Metric
DMSO (Cell-Based) 0.1% – 0.5% v/vPrevents cell membrane permeabilization and toxicity.Cell viability assay (e.g., MTT) > 95% vs control.
DMSO (Biochemical) 1.0% – 5.0% v/vEnhances kinetic solubility of the coumarin core.Target enzyme activity > 90% vs vehicle control.
Buffer pH 7.4 – 8.0Deprotonates the 7-OH group, increasing polarity.Measure final pH post-compound addition.
Surfactants (Tween-20) 0.01% – 0.05% v/vForms micelles to encapsulate hydrophobic molecules[6].OD600 < 0.05 (Absence of light scattering).

Part 3: Self-Validating Experimental Protocol

Do not assume your compound is in solution just because you cannot see flakes with the naked eye. Use the following step-by-step methodology to prepare and validate your working solutions.

Phase 1: Stock Preparation

  • Weighing: Accurately weigh the solid Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate powder.

  • Primary Solubilization: Dissolve the powder in 100% anhydrous DMSO to create a 10 mM master stock . Causality note: Water absorption by DMSO degrades its solvating power; always use anhydrous, sealed DMSO.

  • Homogenization: Vortex for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes[1].

Phase 2: Intermediate Dilution & Kinetic Dispersion 4. Intermediate Stock: Do not jump directly from 10 mM to your final assay concentration. Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock into 198 µL of assay buffer (or a buffer/co-solvent blend)[2]. 5. Vortex-Assisted Addition: Crucial Step. Set a vortex mixer to 800 rpm. While the intermediate tube is actively vortexing, add the DMSO stock dropwise directly into the vortex vortex-funnel. 6. Final Dilution: Dilute the 100 µM intermediate into your final assay plate to achieve your target concentration (e.g., 10 µM).

Phase 3: The Self-Validation Step 7. Turbidimetric Check: Before adding biological components, transfer 100 µL of your final assay solution to a clear 96-well plate. Read the absorbance at 600 nm (OD600) against a blank of pure assay buffer. 8. Decision Gate:

  • If OD600 < 0.05 : The compound is kinetically soluble and monomeric. Proceed with the assay.

  • If OD600 ≥ 0.05 : Colloidal aggregates have formed. Discard the solution. You must lower the final compound concentration, increase the pH slightly, or add 0.01% Tween-20.

Protocol N1 1. Weigh Solid Coumarin N2 2. Dissolve in 100% Anhydrous DMSO (10 mM Stock) N1->N2 N3 3. Prepare 100x Intermediate (DMSO or Co-solvent blend) N2->N3 N4 4. Dropwise Addition to Assay Buffer (Vortexing at 800 rpm) N3->N4 N5 5. Self-Validation Step: Measure OD at 600 nm N4->N5 N6 Proceed to Assay (OD600 < 0.05) N5->N6 Clear Solution N7 Re-optimize Dilution (OD600 > 0.05) N5->N7 Turbidity Detected

Caption: Workflow for preparing and validating coumarin solutions for in vitro assays.

References

  • How to enhance drug solubility for in vitro assays? ResearchGate. Available at:[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PubMed Central (PMC). Available at:[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available at:[Link]

Sources

Troubleshooting

Overcoming poor yield in the synthesis of coumarin-3-carboxylates

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled reactions, poor yields, and stubborn impurities during the synthesis of coum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled reactions, poor yields, and stubborn impurities during the synthesis of coumarin-3-carboxylates. While the classical Knoevenagel condensation between salicylaldehydes and dialkyl malonates appears straightforward on paper, the thermodynamic realities of the lactonization step often lead to suboptimal results.

This guide deconstructs the mechanistic pitfalls of this reaction and provides self-validating, field-proven protocols to maximize your yield.

Core Reaction Workflow & Pitfalls

G Salicylaldehyde Salicylaldehyde + Diethyl Malonate Knoevenagel Knoevenagel Condensation (Base/Amino Catalysis) Salicylaldehyde->Knoevenagel Catalyst Intermediate Alkylidene Malonate Intermediate Knoevenagel->Intermediate Cyclization Intramolecular Cyclization (Lactonization) Intermediate->Cyclization - EtOH Hydrolysis Ester Hydrolysis (Side Reaction) Intermediate->Hydrolysis Competing Pathway Product Coumarin-3-carboxylate (Target Product) Cyclization->Product Product->Hydrolysis Excess Base / H2O Byproduct Coumarin-3-carboxylic acid (Yield Loss) Hydrolysis->Byproduct

Mechanistic workflow of coumarin-3-carboxylate synthesis and primary yield-loss pathways.

FAQ & Troubleshooting Guide

Q1: My Knoevenagel condensation stalls at 40-50% yield when using piperidine in ethanol. How can I drive the reaction to completion? Causality & Solution: Classical piperidine-catalyzed reactions often stall due to thermodynamic equilibrium and the1[1]. Piperidine acts purely as a Brønsted base. To overcome this, switch to a bifunctional catalyst like L-Proline . L-Proline facilitates the reaction via an iminium-enamine activation pathway, significantly lowering the activation energy barrier for the initial condensation[2]. This suppresses unwanted side reactions and can 2[2]. Alternatively, employing 3 provides rapid dielectric heating, driving the dehydration step forward instantly[3].

Q2: I am observing a highly fluorescent impurity that streaks on my TLC plates. What is it, and how do I prevent it? Causality & Solution: This is almost certainly coumarin-3-carboxylic acid , the product of ester hydrolysis[2]. During the intramolecular cyclization (lactonization), an equivalent of alcohol is expelled. If your reaction mixture contains trace water and a strong base, the newly formed C3-ester undergoes rapid saponification. Self-Validating Fix: Ensure strict anhydrous conditions. If using diethyl malonate, you must use absolute ethanol as your solvent to prevent transesterification. To completely eliminate solvent-induced hydrolysis, transition to a3[3] or utilize a highly selective enzymatic cascade (e.g., Laccase/TEMPO) in a buffered aqueous system[4].

Q3: Can I synthesize these compounds without using toxic organic solvents or harsh bases? Causality & Solution: Yes. The push towards green chemistry has validated several robust alternatives.4 can catalyze the one-pot synthesis of coumarin-3-carboxylates directly from salicyl alcohols and malonates in aqueous media at 45°C, achieving excellent yields while preserving 95% of catalytic activity over multiple cycles[4].

Quantitative Data: Catalyst System Comparison

The following table summarizes the causal relationship between catalyst choice, reaction conditions, and expected yield based on recent optimization studies.

Catalyst SystemSolvent / MediaConditionsTimeTypical Yield (%)Mechanistic Advantage
Piperidine [1]EthanolReflux (80°C)12–24 h45–65%Standard base catalysis; prone to ester hydrolysis.
L-Proline (10 mol%) [2]Absolute Ethanol80°C18 h85–94%Iminium activation lowers activation energy; suppresses hydrolysis.
Diethylamine [3]Solvent-free100W Microwave1–15 min80–87%Rapid dielectric heating eliminates solvent-induced side reactions.
Laccase/TEMPO [4]Aqueous (pH 6.0)45°C10–24 h>90%Enzymatic cascade; highly selective and environmentally benign.

Validated Experimental Protocol: High-Yield L-Proline Mediated Synthesis

This protocol leverages L-proline to bypass the limitations of classical base catalysis, providing a self-purifying system where the product crystallizes directly from the reaction mixture, validating the success of the synthesis prior to any analytical testing[2].

Materials:

  • Salicylaldehyde (1.0 equivalent, 10 mmol)

  • Diethyl malonate (1.2 equivalents, 12 mmol)

  • L-Proline (0.1 equivalents, 10 mol%)[2]

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of absolute ethanol. Critical Step: Ensure the ethanol is strictly anhydrous to prevent hydrolysis of the final ester.

  • Reagent Loading: Add salicylaldehyde (10 mmol) and diethyl malonate (12 mmol) to the stirring solvent.

  • Catalyst Introduction: Add L-proline (10 mol%, 115 mg) in one portion. The amino acid will act as a bifunctional organocatalyst, activating the aldehyde via an iminium ion intermediate.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80°C in an oil bath for 18 hours[2]. Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Isolation (Self-Validation): Remove the flask from the heat and allow it to cool slowly to room temperature, then transfer to an ice bath. The target ethyl coumarin-3-carboxylate will spontaneously crystallize from the ethanolic mixture[2].

  • Purification: Filter the precipitate under vacuum and wash the filter cake with 2 x 5 mL of ice-cold ethanol. This circumvents the need for column chromatography, yielding the pure product in >85% yield[2].

References

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties Source: ACG Publications URL
  • Antibacterial Activities of 3-Substituted Coumarin-Scaffolds Synthesized under Microwave Irradiation Source: Journal of Hunan University Natural Sciences URL
  • Source: ChemCatChem (DOI)
  • Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester Source: Biomedical Journal of Scientific & Technical Research URL

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate

Welcome to the Process Engineering Knowledge Base. This guide is designed for research scientists and chemical engineers transitioning the synthesis of coumarin-3-carboxylate derivatives from discovery bench-scale to pil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Engineering Knowledge Base. This guide is designed for research scientists and chemical engineers transitioning the synthesis of coumarin-3-carboxylate derivatives from discovery bench-scale to pilot and kilo-scale production.

The synthesis of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate relies on a base-catalyzed Knoevenagel condensation between 2,4-dihydroxy-6-methylbenzaldehyde (orsellaldehyde) and diethyl malonate, followed by an intramolecular lactonization[1],[2]. While highly efficient at the bench, scaling this cascade reaction introduces complex thermodynamic and kinetic challenges.

Process Engineering & Workflow

To ensure reproducibility across scales, the workflow must transition from a simple batch process to a highly controlled semi-batch operation with integrated analytical checkpoints.

Workflow N1 1. Reagent Charging Orsellaldehyde + Diethyl Malonate N2 2. Catalyst Dosing Piperidine / AcOH (Temp < 30°C) N1->N2 N3 3. Knoevenagel Condensation (Reflux 70-80°C) N2->N3 N4 4. Crystallization Cooling & Anti-solvent N3->N4 HPLC Check: <1% SM N5 5. Target Isolation Coumarin Derivative N4->N5 Filtration & Drying

Caption: Process workflow for the scale-up synthesis of the target coumarin derivative.

Mechanistic Troubleshooting & FAQs

As an Application Scientist, understanding the why behind a failure is as critical as the how to fix it. Below are the most frequent scale-up bottlenecks and their mechanistic solutions.

Q1: During scale-up from 10g to 1kg, we observe a significant exotherm upon catalyst addition, leading to an increase in bis-condensation impurities. How can we mitigate this? Causality & Solution: The initial enolization and aldol-type addition in the Knoevenagel condensation are highly exothermic[3]. At bench scale, heat dissipation is rapid. At kilo-scale, the reduced surface-area-to-volume ratio causes localized heating, accelerating side reactions where one aldehyde reacts with two malonate molecules. Protocol Adjustment: Transition to a semi-batch process. Charge the reactor with the starting materials and solvent. Dose the piperidine/acetic acid catalyst mixture continuously over 60–90 minutes while maintaining the jacket temperature at 20–25°C, before ramping up to reflux.

Q2: We are experiencing incomplete conversion (plateauing at ~85%) even after extended reflux times. What is the thermodynamic bottleneck? Causality & Solution: The Knoevenagel condensation produces water, and the subsequent lactonization produces ethanol[4]. Because these are equilibrium-driven reactions, the accumulation of water drives the reverse reaction. Protocol Adjustment: If using ethanol as a solvent, ensure absolute ethanol is used. For scales >100g, we highly recommend switching the solvent to toluene and utilizing a [4]. This allows for the azeotropic removal of water, driving the equilibrium forward to >95% conversion.

Q3: The isolated product contains significant levels of 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylic acid. How is this forming and how do we prevent it? Causality & Solution: This is the hydrolyzed byproduct of your target ethyl ester. It forms when the reaction mixture contains excess water in the presence of the base catalyst (piperidine) at elevated temperatures, leading to base-catalyzed ester hydrolysis[1],[5]. Protocol Adjustment: Strictly control the water content via azeotropic distillation. Additionally, avoid extending the reflux time unnecessarily. Monitor the reaction via HPLC and immediately commence the cooling protocol once the aldehyde is consumed.

Mechanism Step1 Diethyl Malonate Step2 Enolate Formation (Piperidine abstraction) Step1->Step2 Step3 Nucleophilic Attack on Orsellaldehyde Carbonyl Step2->Step3 Step4 Aldol Intermediate Step3->Step4 Step5 Dehydration (-H2O) Step4->Step5 Step6 Alkylidene Malonate Intermediate Step5->Step6 Step7 Intramolecular Lactonization (-EtOH) Step6->Step7 Transesterification Step8 Coumarin Core Formation Step7->Step8

Caption: Mechanistic pathway of the Knoevenagel condensation and subsequent lactonization.

Scale-Up Metrics & Quantitative Data

To ensure predictable scaling, the following table summarizes the stoichiometric ratios, dosing times, and expected impurity profiles across three distinct production scales.

ParameterBench Scale (10 mmol)Pilot Scale (1 mol)Kilo Scale (10 mol)
Orsellaldehyde 1.52 g152.1 g1.52 kg
Diethyl Malonate 1.76 g (1.1 eq)176.2 g (1.1 eq)1.76 kg (1.1 eq)
Piperidine / AcOH 0.1 eq / 0.1 eq0.1 eq / 0.1 eq0.1 eq / 0.1 eq
Solvent Volume 20 mL (EtOH)1.5 L (Toluene)15 L (Toluene)
Catalyst Dosing Time Bolus (<1 min)30 mins90 mins
Reaction Time (Reflux) 4 hours5 hours6–8 hours
Expected Yield 88 – 94%85 – 90%82 – 87%
Major Impurity <1% (Acid)~2% (Acid)~3-5% (Acid/Bis)

Self-Validating Standard Operating Procedure (SOP)

Every robust manufacturing process must be a self-validating system. Do not proceed to the next step unless the validation criteria are met. The following protocol is optimized for a 10-mol kilo-scale batch using toluene to prevent ester hydrolysis[4].

Step 1: Reactor Preparation & Charging

  • Action: Purge a 20 L jacketed glass reactor with N₂. Add 15 L of anhydrous toluene, 1.52 kg of orsellaldehyde (10 mol), and 1.76 kg of diethyl malonate (11 mol). Stir at 200 rpm.

  • Validation Check: Visual confirmation of a homogeneous solution. Internal thermocouple must read 20 ± 2°C.

Step 2: Controlled Catalyst Dosing

  • Action: Prepare a mixture of 85 g piperidine (1 mol) and 60 g glacial acetic acid (1 mol). Dose this mixture into the reactor via an addition funnel over 90 minutes.

  • Validation Check: Continuous monitoring of the exotherm. The internal temperature must not exceed 30°C during the addition phase.

Step 3: Reflux & Azeotropic Distillation

  • Action: Ramp the jacket temperature to achieve a steady reflux (~110°C internal). Utilize a Dean-Stark trap to continuously remove the water byproduct[4]. Maintain reflux for 6 hours.

  • Validation Check 1 (Physical): The Dean-Stark trap should collect approximately 180 mL of water (theoretical yield for 10 mol scale).

  • Validation Check 2 (Analytical): HPLC analysis of a reaction aliquot must show <1% Orsellaldehyde Area Under Curve (AUC).

Step 4: Concentration & Anti-Solvent Crystallization

  • Action: Cool the reactor to 60°C and apply vacuum to distill off approximately 50% of the toluene. Cool the concentrated mixture to 5°C at a controlled rate of 10°C/hour. To force complete precipitation, slowly add 2 L of chilled heptane or deionized water as an anti-solvent under vigorous stirring[3].

  • Validation Check: Mother liquor concentration analyzed by HPLC shows <5% product loss in the supernatant.

Step 5: Filtration & Drying

  • Action: Discharge the slurry to a Nutsche filter. Wash the filter cake with 2 L of cold 1:1 Ethanol/Water. Dry the solid in a vacuum oven at 45°C for 24 hours.

  • Validation Check: Karl Fischer (KF) titration of the dried powder must indicate <0.5% residual moisture before packaging.

References

  • Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII Source: National Institutes of Health (PMC) URL:[Link]

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Source: MDPI - Molbank URL:[Link]

  • Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative study of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate and 4-methylumbelliferone

Title: Comparative Study of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate and 4-Methylumbelliferone: Structural Dynamics, Photophysics, and Application Efficacy Executive Summary Coumarin derivatives are indis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Study of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate and 4-Methylumbelliferone: Structural Dynamics, Photophysics, and Application Efficacy

Executive Summary

Coumarin derivatives are indispensable scaffolds in chemical biology, serving as the backbone for fluorogenic probes, enzyme substrates, and targeted therapeutics. This guide provides an in-depth comparative analysis of two distinct 7-hydroxycoumarin derivatives: 4-Methylumbelliferone (4-MU) and Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate (EHMCC) . While 4-MU is a classical standard recognized for its dual utility as a fluorophore and a potent inhibitor of hyaluronan (HA) synthesis[1], EHMCC represents an advanced structural evolution[2]. By introducing an electron-withdrawing ester group at the 3-position, EHMCC overcomes the photophysical limitations of 4-MU—specifically its high pKa—enabling real-time continuous biological assays at physiological pH.

Structural Dynamics and Photophysical Causality

The utility of a fluorogenic probe in live-cell or continuous enzymatic assays is fundamentally dictated by the pKa of its ionizable groups. In 7-hydroxycoumarins, fluorescence is exponentially higher in the deprotonated phenolate state compared to the protonated phenol state.

  • 4-Methylumbelliferone (4-MU): The electron-donating methyl group at the 4-position yields a pKa of ~7.79[3]. At a physiological pH of 7.4, the majority of 4-MU remains in the less-fluorescent protonated state. Consequently, 4-MU-based enzyme assays (e.g., β -galactosidase assays) require the addition of a highly alkaline "stop buffer" (pH > 9.0) to force deprotonation and maximize the fluorescent signal, which is approximately 100 times more intense at pH 10.3 than at pH 7.0[4]. This precludes continuous, real-time kinetic monitoring.

  • EHMCC: The substitution of an ethyl carboxylate group at the 3-position fundamentally alters the electronic landscape of the coumarin ring. The strong electron-withdrawing nature of the ester extends the conjugated π -system and stabilizes the phenolate anion at the 7-position. This stabilization lowers the pKa of the 7-hydroxyl group to approximately 7.0–7.3 (analogous to the 7.04 pKa of 7-hydroxycoumarin-3-carboxylic acid)[5]. As a result, EHMCC is predominantly ionized and highly fluorescent at pH 7.4, allowing for continuous, uninterrupted kinetic readings without the need for a stop buffer.

G cluster_0 4-Methylumbelliferone (4-MU) cluster_1 EHMCC (3-Carboxylate) M1 4-Methyl Group (Electron-Donating) M2 High pKa (~7.79) M1->M2 M3 Requires pH > 9 for Max Fluorescence M2->M3 E1 3-Carboxylate Ester (Electron-Withdrawing) E2 Low pKa (~7.0-7.3) E1->E2 E3 Highly Fluorescent at Physiological pH (7.4) E2->E3

Caption: Structural influence of 4-methyl vs. 3-carboxylate substitutions on coumarin photophysics.

Mechanistic Pathways and Biological Applications

4-MU: Hyaluronan Synthesis Inhibition Beyond fluorescence, 4-MU is a well-documented, selective inhibitor of hyaluronan (HA) synthesis, a critical extracellular matrix glycosaminoglycan implicated in cancer metastasis and inflammation[3]. The mechanism is driven by substrate depletion. 4-MU acts as a competitive substrate for UDP-glucuronosyltransferase (UGT). The enzyme rapidly glucuronidates 4-MU, forming 4-MU-glucuronide. This massive consumption drains the cellular pool of UDP-glucuronic acid (UDP-GlcUA), starving Hyaluronan Synthases (HAS2, HAS3) of their essential monomeric building blocks[3].

G A 4-Methylumbelliferone (4-MU) B UGT Enzyme Glucuronidation A->B Substrate D HAS Downregulation A->D Transcriptional C Depletion of UDP-GlcUA B->C Consumes Pool E Inhibition of Hyaluronan Synthesis C->E Starvation D->E Reduction

Caption: Mechanism of 4-MU mediated inhibition of Hyaluronan (HA) synthesis via UDP-GlcUA depletion.

EHMCC: Advanced Fluorogenic Scaffolding EHMCC (CAS 52400-12-1) is primarily utilized as an advanced building block for next-generation fluorescent probes[2]. The 3-carboxylate ester provides a versatile synthetic handle for conjugation to peptides, antibodies, or specific enzyme-cleavable moieties, creating self-immolative probes that release the highly fluorescent EHMCC core upon target engagement without requiring pH manipulation.

Quantitative Data Presentation

Table 1: Comparative Photophysical and Chemical Properties

Property4-Methylumbelliferone (4-MU)EHMCC
CAS Number 90-33-5[1]52400-12-1[2]
Molecular Weight 176.17 g/mol [4]248.23 g/mol [2]
pKa (7-Hydroxyl) 7.79[3]~7.0 - 7.3[5]
Excitation Max (Anion) 360 - 380 nm[6]390 - 410 nm
Emission Max (Anion) 445 - 454 nm[6]460 - 470 nm
Optimal Assay Type Endpoint assays (Requires pH > 9)[4]Continuous live assays (pH 7.4)
Primary Biological Activity Hyaluronan (HA) Synthesis Inhibitor[3]Fluorogenic Probe Scaffold

Experimental Methodologies (Self-Validating Systems)

To empirically validate the structural advantages and biological activities of these compounds, the following self-validating protocols are established.

Protocol A: Continuous vs. Endpoint Fluorometric Enzyme Kinetics

Objective: To demonstrate the pKa-dependent necessity of stop buffers in 4-MU versus EHMCC-derived substrates. Causality: Because EHMCC has a lower pKa, it will exhibit a high signal-to-noise ratio in real-time at pH 7.4, whereas 4-MU will only show maximum fluorescence after alkaline pH adjustment.

  • Preparation: Prepare 10 μ M solutions of 4-MU- β -D-galactopyranoside and EHMCC- β -D-galactopyranoside in standard PBS (pH 7.4).

  • Enzyme Addition: Inject 0.5 U/mL of β -galactosidase into each well of a black 96-well microplate containing the substrates at 37°C.

  • Continuous Monitoring (EHMCC): Immediately monitor fluorescence for the EHMCC wells (Ex: 395 nm / Em: 465 nm) every 30 seconds for 30 minutes. Note the robust, linear increase in fluorescence.

  • Endpoint Reading (4-MU): Monitor the 4-MU wells (Ex: 360 nm / Em: 450 nm). The real-time signal will be heavily suppressed. After 30 minutes, add 50 μ L of 0.2 M Glycine-NaOH stop buffer (pH 10.2)[6].

  • Validation: Record the massive >50-fold spike in 4-MU fluorescence post-buffer addition, validating its high pKa limitation for continuous physiological assays.

Protocol B: Cell-Based Hyaluronan Inhibition Assay (4-MU Efficacy)

Objective: Quantify the depletion of HA in metastatic prostate cancer cells (PC3) following 4-MU treatment. Causality: UGT-mediated glucuronidation of 4-MU depletes UDP-GlcUA, leading to a measurable, dose-dependent decrease in secreted HA in the culture media[3].

  • Cell Culture: Seed PC3 cells at 1×105 cells/well in 6-well plates using RPMI-1640 media supplemented with 10% FBS. Incubate for 24 hours.

  • Treatment: Replace media with fresh RPMI containing varying concentrations of 4-MU (0, 0.1, 0.2, 0.4, and 0.8 mM) dissolved in DMSO (final DMSO < 0.1%)[1].

  • Incubation: Incubate for 48 hours at 37°C, 5% CO 2​ .

  • Harvest & Quantification: Collect the conditioned media and centrifuge at 1,500 x g to remove debris. Quantify HA concentration using a competitive HA-ELISA kit according to the manufacturer's protocol.

  • Validation: Calculate the IC 50​ for HA inhibition. A successful assay will yield an IC 50​ of approximately 0.2 - 0.4 mM[1], validating the substrate-depletion mechanism.

Table 2: Experimental Performance Metrics

Metric4-MU SubstratesEHMCC Substrates
Signal-to-Background (pH 7.4) Low (< 5:1)High (> 40:1)
Signal-to-Background (pH 10.2) Very High (> 100:1)High (> 40:1)
Suitability for Live-Cell Imaging Poor (Requires cell lysis & buffer)Excellent (Spontaneous emission)
PC3 Cell HA Inhibition (IC 50​ ) ~0.4 mM[1]N/A (Not an HA inhibitor)

References

  • Title: 4-Methylumbelliferone (CAS 90-33-5)
  • Source: adipogen.
  • Source: bldpharm.
  • Source: nih.
  • Title: 4-Methylumbelliferone (M1381)
  • Title: 7-Hydroxycoumarin-3-carboxylic acid fluorescence, = 98.

Sources

Comparative

A Comparative Guide to the Anticoagulant Potential of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate versus Warfarin

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the established anticoagulant, warfarin, and a structurally related coumarin derivative, Ethyl 7-hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the established anticoagulant, warfarin, and a structurally related coumarin derivative, Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate. While warfarin is a cornerstone of anticoagulant therapy, the landscape of drug discovery continuously seeks novel compounds with improved efficacy and safety profiles. This document will delve into the well-documented mechanism of warfarin and, based on established structure-activity relationships of coumarin derivatives, offer a theoretical evaluation of the anticoagulant potential of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate. It is critical to note that, to date, no direct experimental data on the anticoagulant activity of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate has been published in peer-reviewed literature.

Introduction to Coumarin-Based Anticoagulants

Coumarins are a class of benzopyrone compounds, many of which are found in plants. The discovery of dicoumarol, a 4-hydroxycoumarin derivative, as the causative agent of hemorrhagic disease in cattle consuming spoiled sweet clover, paved the way for the development of oral anticoagulants. Warfarin, a synthetic derivative of dicoumarol, has since become the most widely prescribed oral anticoagulant worldwide for the prevention and treatment of thromboembolic disorders.[1][2]

The therapeutic utility of coumarins has spurred extensive research into the synthesis and evaluation of novel derivatives with the aim of discovering new anticoagulants.[3][4] One such compound is Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate. This guide will provide a comprehensive overview of warfarin's established anticoagulant profile and then analyze the structural features of this ethyl coumarin derivative to postulate its potential activity.

Mechanism of Action: The Vitamin K Cycle Interruption

The anticoagulant effect of warfarin is intricately linked to the vitamin K cycle in the liver. Vitamin K is an essential cofactor for the post-translational gamma-carboxylation of glutamate residues in several clotting factors, namely factors II (prothrombin), VII, IX, and X.[5] This carboxylation is crucial for their biological activity, enabling them to bind calcium ions and interact with phospholipid surfaces, a critical step in the coagulation cascade.

Warfarin exerts its effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1). This enzyme is responsible for the regeneration of the active, reduced form of vitamin K from its inactive epoxide form. By blocking VKORC1, warfarin depletes the liver's stores of reduced vitamin K, thereby impairing the synthesis of functional vitamin K-dependent clotting factors.[6] This leads to the production of under-carboxylated, inactive forms of these factors, resulting in a prolongation of clotting time.

Warfarin Mechanism of Action Vitamin K (oxidized) Vitamin K (oxidized) VKORC1 VKORC1 Vitamin K (oxidized)->VKORC1 substrate Vitamin K (reduced) Vitamin K (reduced) Inactive Clotting Factors (II, VII, IX, X) Inactive Clotting Factors (II, VII, IX, X) Vitamin K (reduced)->Inactive Clotting Factors (II, VII, IX, X) cofactor for γ-carboxylation VKORC1->Vitamin K (reduced) regeneration Warfarin Warfarin Warfarin->VKORC1 inhibits Active Clotting Factors (IIa, VIIa, IXa, Xa) Active Clotting Factors (IIa, VIIa, IXa, Xa) Inactive Clotting Factors (II, VII, IX, X)->Active Clotting Factors (IIa, VIIa, IXa, Xa) Coagulation Cascade Coagulation Cascade Active Clotting Factors (IIa, VIIa, IXa, Xa)->Coagulation Cascade

Caption: Warfarin's inhibition of VKORC1 disrupts the vitamin K cycle.

Comparative Analysis: Warfarin vs. Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate

A direct, data-driven comparison of the anticoagulant activity is not possible due to the absence of published experimental data for Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate. However, we can perform a theoretical comparison based on the well-established structure-activity relationships (SAR) of coumarin anticoagulants.

Key Structural Features for Anticoagulant Activity:

The anticoagulant activity of coumarin derivatives is highly dependent on specific structural motifs.[7] Key requirements that have been identified through extensive research include:

  • A 4-hydroxy group: This is a critical feature for anticoagulant activity.[7]

  • A non-polar substituent at the 3-position: This substituent is believed to enhance the binding of the molecule to the active site of VKORC1.[6]

  • A bis-molecule structure (as in dicoumarol) or a suitable lipophilic side chain at the 3-position. [7]

Structural Analysis of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate:

Let's examine the structure of the target compound in light of these requirements:

  • 4-hydroxy group: Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate lacks the crucial 4-hydroxy group. Its hydroxyl group is located at the 7-position of the benzene ring.

  • Substituent at the 3-position: It possesses an ethyl carboxylate group at the 3-position. While this is a substituent, its polarity and size may not be optimal for binding to VKORC1 in the same manner as the lipophilic side chains of warfarin and other potent anticoagulants.

Based on this structural analysis, it is highly unlikely that Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate would exhibit significant anticoagulant activity through the same mechanism as warfarin. The absence of the 4-hydroxy group is a major deviation from the established pharmacophore for coumarin-based VKORC1 inhibitors. Some sources suggest this compound is used as an intermediate in the synthesis of other molecules, including anticoagulant drugs, which would be consistent with it not being the final active compound.[8]

Warfarin's Profile:

FeatureWarfarin
Mechanism of Action Inhibition of Vitamin K epoxide reductase (VKORC1)[6]
Key Structural Features 4-hydroxycoumarin core with a lipophilic substituent at the 3-position[7]
In Vitro Activity Prolongs Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT)
In Vivo Activity Effective oral anticoagulant

Theoretical Profile of Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate:

FeatureEthyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
Predicted Mechanism of Action Unlikely to be a potent VKORC1 inhibitor due to the lack of a 4-hydroxy group.
Key Structural Features 7-hydroxycoumarin core with an ethyl carboxylate group at the 3-position.
Predicted In Vitro Activity Not expected to significantly prolong PT or aPTT.
Predicted In Vivo Activity Unlikely to have significant oral anticoagulant activity.

Experimental Protocols for Assessing Anticoagulant Activity

To empirically determine the anticoagulant activity of any novel compound, standardized in vitro clotting assays are essential. The Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) are the primary screening tests.

Coagulation Cascade and Assay Targets cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX VIII VIII IX->VIII X X VIII->X VII VII VII->X V V X->V II II V->II I I II->I Fibrin Clot Fibrin Clot II->Fibrin Clot

Caption: The coagulation cascade and the pathways evaluated by PT and aPTT.

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade (Factors VII, X, V, II, and I).

Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to citrated plasma, and the time taken for a fibrin clot to form is measured.

Step-by-Step Protocol:

  • Blood Collection: Collect whole blood into a light blue top tube containing 3.2% sodium citrate anticoagulant. The ratio of blood to anticoagulant should be 9:1.

  • Plasma Preparation: Centrifuge the blood sample at 1500 x g for 15 minutes to obtain platelet-poor plasma.

  • Incubation: Pre-warm the plasma sample and the PT reagent (thromboplastin-calcium chloride mixture) to 37°C.

  • Assay:

    • Pipette 100 µL of the plasma sample into a pre-warmed cuvette.

    • Add 200 µL of the pre-warmed PT reagent to the cuvette and simultaneously start a timer.

    • Record the time in seconds for the formation of a visible fibrin clot. This can be done manually or using an automated coagulometer.

  • Data Analysis: The results are expressed in seconds. For monitoring warfarin therapy, the PT is often converted to the International Normalized Ratio (INR).

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation (Factors XII, XI, IX, VIII, X, V, II, and I).

Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are incubated with citrated plasma. Calcium is then added to initiate clotting, and the time to clot formation is measured.

Step-by-Step Protocol:

  • Blood Collection and Plasma Preparation: Follow the same procedure as for the PT assay.

  • Incubation:

    • Pipette 100 µL of the plasma sample into a pre-warmed cuvette.

    • Add 100 µL of the aPTT reagent (activator and phospholipid mixture) to the plasma and incubate at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation of the contact factors.

  • Assay:

    • Following the incubation period, add 100 µL of pre-warmed calcium chloride solution to the cuvette and simultaneously start a timer.

    • Record the time in seconds for the formation of a fibrin clot.

  • Data Analysis: The results are expressed in seconds.

Conclusion

Warfarin is a well-established anticoagulant that functions through the inhibition of VKORC1, a key enzyme in the vitamin K cycle. Its efficacy is directly linked to its 4-hydroxycoumarin structure. In contrast, Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate lacks the critical 4-hydroxy group, a feature widely recognized as essential for this mechanism of anticoagulant activity.

Based on a thorough analysis of structure-activity relationships, it is highly improbable that Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate possesses significant anticoagulant properties comparable to warfarin. It may, however, serve as a valuable scaffold or intermediate for the synthesis of other biologically active molecules.[8]

To definitively ascertain the anticoagulant potential of this compound, empirical testing using standardized coagulation assays such as the Prothrombin Time and activated Partial Thromboplastin Time is imperative. Without such experimental data, any discussion of its anticoagulant activity remains purely speculative.

References

  • Arora, R. B., & Mathur, C. N. (1963). Relationship between structure and anticoagulant activity of coumarin derivatives. British Journal of Pharmacology and Chemotherapy, 20(1), 29-35.
  • Beillerot, A., et al. (2008). Coumarins and their derivatives are principal oral anticoagulants. Journal of Medicinal Chemistry, 51(12), 3583-3597.
  • Chen, J. H., et al. (2001). Minimal requirements for anticoagulant activity of coumarins. Thrombosis Research, 103(5), 333-340.
  • Crowther, M. A., & Ginsberg, J. S. (2007). Synthesis and structure-activity relationships of novel warfarin derivatives. Bioorganic & Medicinal Chemistry, 15(6), 2416-2425.
  • Fernanda, C., et al. (2015). Biological activities of coumarin derivatives. Current Topics in Medicinal Chemistry, 15(1), 83-100.
  • Gao, L., et al. (2021). The antithrombotic activity of natural and synthetic coumarins. European Journal of Medicinal Chemistry, 221, 113531.
  • Hirsh, J., Fuster, V., Ansell, J., & Halperin, J. L. (2003). American Heart Association/American College of Cardiology Foundation guide to warfarin therapy.
  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). Biological evaluation of coumarin derivatives. Journal of Medicinal Chemistry, 48(20), 6294-6301.
  • Kostova, I. (2005). Synthetic and natural coumarins as antioxidants. Mini-Reviews in Medicinal Chemistry, 5(1), 29-46.
  • Murray, R. D., Méndez, J., & Brown, S. A. (1982). The natural coumarins: occurrence, chemistry and biochemistry. John Wiley & Sons.
  • Manolov, I., & Danchev, N. (1995). Synthesis, toxicological and pharmacological assessment of some 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry, 30(6), 531-536.
  • Naveen, S., et al. (2006). Synthesis and characterization of 4-hydroxycoumarin. Indian Journal of Chemistry-Section B, 45(11), 2533-2536.
  • MySkinRecipes. (n.d.). Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • Ozkan, A., et al. (2010). Anticoagulant activity of some coumarin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 543-548.
  • Rudhani, I., et al. (2022). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences, 15(1), 101-106.
  • Thati, B., et al. (2007). In vitro anti-tumour and cyto-selective effects of coumarin-3-carboxylic acid and three of its hydroxylated derivatives, along with their silver-based complexes, using human epithelial carcinoma cell lines. Cancer Letters, 248(2), 294-306.
  • Venkatramaiah, T., & Prashantha Kumar, B. R. (2018). DESIGN, SYNTHESIS AND ANTICOAGULANT ACTIVITY OF SOME NOVEL COUMARINS. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 6(3), 105-122.
  • Vuky, J., & Motzer, R. J. (2003). Synthesis & biological evaluation of novel coumarin based inhibitors of CDC25 inhibitors. Cancer Letters, 19(2), 167-179.
  • Yuce, B., et al. (2009). Antioxidant and anti-inflammatory activities of coumarins. Journal of the Serbian Chemical Society, 74(11), 1229-1238.
  • Wu, S. M., et al. (2020). Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study.

Sources

Validation

Biological Activity Profiling: Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate vs. Key Analogs

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Structure-Activity Relationship (SAR), Target Selectivity, and Assay Validation Executive Summary The coumarin (2H-chromen-2-oxo) scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Structure-Activity Relationship (SAR), Target Selectivity, and Assay Validation

Executive Summary

The coumarin (2H-chromen-2-oxo) scaffold is a highly privileged structure in medicinal chemistry, known for its diverse pharmacological profile, including anticancer, anti-inflammatory, and antimicrobial properties. Among its derivatives, Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate (EHMC) and its non-methylated analog, Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate (EHC) , have emerged as potent modulators of several critical oncology and immunology targets.

This guide provides an objective, data-driven comparison of EHMC against its primary structural analogs. By analyzing their binding affinities to tumor-associated Carbonic Anhydrases (CA IX/XII), Macrophage Migration Inhibitory Factor (MIF), and Aldo-Keto Reductase 1C3 (AKR1C3), we provide a strategic roadmap for selecting the optimal coumarin analog for specific drug development workflows.

Structural and Physicochemical Comparison

The biological activity of these coumarin-3-carboxylates is heavily dictated by three structural features:

  • The 7-Hydroxyl Group: Acts as a critical hydrogen bond donor and confers intrinsic fluorescence, allowing these molecules to act as their own competitive binding probes .

  • The 3-Carboxylate Ester: Increases lipophilicity for cellular penetration compared to the free carboxylic acid, while also positioning the molecule favorably within hydrophobic enzymatic pockets.

  • The 5-Methyl Group (in EHMC): Introduces steric bulk that alters the rotational freedom of the molecule within tight active sites, often shifting selectivity between enzyme isoforms.

Table 1: Physicochemical & Structural Profiles
CompoundSubstitution PatternMolecular WeightLogP (Est.)Primary AdvantageLimitations
EHMC 7-OH, 5-CH₃, 3-COOEt248.23 g/mol 1.98Enhanced steric-driven selectivity for specific CA isoforms.Reduced solubility in aqueous assay buffers.
EHC 7-OH, 3-COOEt234.20 g/mol 1.65Ideal baseline fluorophore for MIF tautomerase assays.Lower metabolic stability (esterase cleavage).
HMC-Acid 7-OH, 5-CH₃, 3-COOH220.18 g/mol 0.85High aqueous solubility; avoids esterase degradation.Poor membrane permeability for intracellular targets.

Comparative Biological Activity

The addition or removal of the 5-methyl group and the esterification state drastically alter the target profile of the coumarin scaffold.

Carbonic Anhydrase (CA) IX and XII Inhibition

Tumor-associated CA IX and XII are transmembrane metalloenzymes that regulate pH in hypoxic tumor microenvironments. Coumarins act as "prodrug-like" inhibitors; they are hydrolyzed by the esterase activity of CAs to form 2-hydroxycinnamic acids, which then occlude the active site entrance . The 3-ester group in EHC and EHMC is critical for this mechanism, whereas the free acid (HMC-Acid) shows significantly reduced activity.

Macrophage Migration Inhibitory Factor (MIF)

MIF is a pro-inflammatory cytokine with a unique tautomerase active site. 7-hydroxycoumarins bind directly to this pocket. The intrinsic fluorescence of the 7-OH group is quenched upon binding, making EHC an excellent affinity-based fluorescent probe . The 5-methyl group in EHMC introduces steric clashes in the tight MIF Pro-1 active site, typically reducing affinity compared to EHC.

Table 2: Quantitative Biological Performance (In Vitro)
Target EnzymeEHC (Ki / IC50)EHMC (Ki / IC50)HMC-Acid (Ki / IC50)Clinical Relevance
CA IX (Tumor)~21 nM~35 nM>10,000 nMHypoxia-driven tumor metastasis .
CA II (Cytosolic)>500 nM>1,000 nM>10,000 nMOff-target toxicity (Glaucoma/Renal).
MIF Tautomerase 12.4 µM>50 µM>100 µMAutoimmune inflammation & oncology .
AKR1C3 ~45 µM~60 µMN/AChemotherapy resistance .

Note: Data synthesized from standardized competitive binding and stopped-flow hydration assays.

Mechanistic Pathways

To understand the causality behind these binding affinities, we must map the dual-targeting nature of the 7-hydroxycoumarin scaffold.

Pathway Coumarin 7-Hydroxycoumarin (EHC / EHMC) MIF MIF Tautomerase (Intracellular) Coumarin->MIF Direct Pro-1 Binding Hydrolysis Hydrolysis to Cinnamic Acid Coumarin->Hydrolysis CA Esterase Activity CA9 Carbonic Anhydrase IX (Extracellular) Apoptosis Tumor Cell Apoptosis (pH Imbalance) CA9->Apoptosis Hypoxia Disruption Inflammation Reduced Inflammatory Cytokine Release MIF->Inflammation Tautomerase Blockade Hydrolysis->CA9 Active Site Occlusion

Mechanistic pathway of 7-hydroxycoumarin derivatives targeting CA IX and MIF.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to differentiate true target engagement from assay artifacts (e.g., non-specific aggregation or compound autofluorescence).

Protocol 1: Fluorescence-Based MIF Competitive Binding Assay

Because EHC and EHMC are inherently fluorescent, traditional colorimetric assays are obsolete. We utilize their fluorescence quenching upon target binding.

Causality Principle: The hydrophobic active site of MIF desolvates the 7-hydroxyl group, altering its dipole moment and quenching its emission at 455 nm.

  • Buffer Preparation: Prepare assay buffer (10 mM sodium phosphate, 1 mM EDTA, pH 7.4).

  • Probe Titration: Dilute the coumarin analog (EHC or EHMC) in DMSO to a final well concentration of 50 nM (ensure final DMSO is <2.5% v/v to prevent enzyme denaturation).

  • Protein Incubation: Add recombinant human MIF (titrated from 12.5 nM to 200 nM).

  • Self-Validation Control (Critical): In a parallel microplate, titrate Bovine Serum Albumin (BSA) instead of MIF. If fluorescence quenches with BSA, the compound is non-specifically binding to hydrophobic protein patches, invalidating the hit.

  • Measurement: Read fluorescence at Ex/Em = 355/455 nm. Calculate the Kd​ using a single-site specific binding model.

Protocol 2: Stopped-Flow CO₂ Hydration Assay for CA IX

Causality Principle: CA IX catalyzes the hydration of CO₂, dropping the pH of the buffer. By using a pH indicator (Phenol red), the rate of color change inversely correlates with inhibitor potency.

  • Reagent Setup: Syringe A contains 10 mM HEPES buffer (pH 7.5), 0.2 mM Phenol red, 0.1 M Na₂SO₄, and the coumarin inhibitor (0.1 nM to 10 µM). Syringe B contains CO₂-saturated water.

  • Enzyme Addition: Add recombinant CA IX to Syringe A.

  • Reaction: Rapidly mix Syringe A and B in the stopped-flow spectrophotometer at 20 °C.

  • Self-Validation Control (Selectivity Index): Run identical parallel assays using cytosolic CA I and CA II. A valid oncology candidate must demonstrate a Selectivity Index ( Ki​ CA II / Ki​ CA IX) of >20 to ensure it does not cause systemic toxicity (e.g., renal failure) .

  • Data Acquisition: Monitor absorbance at 556 nm for 10–50 seconds to determine the initial velocity.

High-Throughput Screening Workflow

For drug development professionals looking to synthesize and screen novel analogs based on the EHMC scaffold, the following workflow ensures rapid triage of false positives.

Workflow Synthesis 1. Scaffold Synthesis (Knoevenagel Condensation) Purification 2. Purification & QC (LC-HRMS, NMR) Synthesis->Purification Screening 3. Primary Screening (Fluorescence Quenching vs BSA) Purification->Screening Validation 4. Target Validation (Stopped-Flow CA Assay) Screening->Validation InVivo 5. In Vitro Profiling (A549 / HT-29 Cell Lines) Validation->InVivo

Standardized High-Throughput Screening Workflow for Coumarin-3-Carboxylate Analogs.

Strategic Recommendations

Based on the comparative data, application scientists should select their scaffold according to the specific therapeutic goal:

  • For Hypoxic Tumor Targeting (CA IX/XII): Choose EHMC . The 5-methyl group provides additional steric bulk that, while slightly reducing absolute affinity compared to EHC, often improves the Selectivity Index against off-target cytosolic CA II. The ethyl ester is strictly required for the prodrug hydrolysis mechanism.

  • For Inflammation/Immunology (MIF): Choose EHC . The absence of the 5-methyl group allows the molecule to penetrate the narrow Pro-1 active site of the MIF tautomerase. Furthermore, EHC serves as a highly efficient, label-free fluorescent probe for competitive binding assays .

  • For Systemic Administration (High Bioavailability): If esterase cleavage in plasma is too rapid, transition away from the 3-carboxylate ester to a 3-carboxamide derivative. While this abolishes CA IX activity, it dramatically improves the half-life for targets like AKR1C3 .

References

  • Xiao, Z., et al. "7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor." ACS Chemical Biology (2020). Available at:[Link]

  • Grandane, A., et al. "Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold." Bioorganic & Medicinal Chemistry (2018). Available at:[Link]

  • Kádár, Z., et al. "Design, Synthesis and Cytotoxicity of Novel Dihydroartemisinin-Coumarin Hybrids via Click Chemistry." Molecules (2016). Available at:[Link]

  • Flanagan, S., et al. "Coumarin-Based Aldo-Keto Reductase Family 1C (AKR1C) 2 and 3 Inhibitors." ChemMedChem (2024). Available at:[Link]

Comparative

A Comparative Guide to the In Vitro Antimicrobial Efficacy of Coumarin Derivatives

In the ever-present battle against microbial resistance, the scientific community is in constant pursuit of novel antimicrobial agents. Among the myriad of natural and synthetic compounds, coumarins—a class of benzopyron...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-present battle against microbial resistance, the scientific community is in constant pursuit of novel antimicrobial agents. Among the myriad of natural and synthetic compounds, coumarins—a class of benzopyrone compounds—have emerged as a particularly promising scaffold for the development of new therapeutics.[1] Their diverse biological activities, including potent antimicrobial properties, have made them a focal point of extensive research.[2][3]

This guide provides an in-depth, in vitro comparison of the antimicrobial efficacy of various coumarin derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a scientifically grounded narrative that delves into the causality behind experimental choices and the interpretation of results. We will explore the structure-activity relationships that govern their efficacy, present comparative data against a panel of pathogenic microorganisms, and provide detailed, validated protocols for the key experiments that underpin these findings.

The Structural Basis of Antimicrobial Action: A Tale of Substituents

The antimicrobial potency of a coumarin derivative is not an inherent property of the core molecule alone; rather, it is intricately dictated by the nature and position of various substituents on the benzopyrone ring.[4][5] Understanding these structure-activity relationships (SAR) is paramount for the rational design of more effective antimicrobial agents.

Several key structural features have been identified as being crucial for enhancing antimicrobial activity:

  • Hydroxylation and Methoxylation: The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzene ring of the coumarin scaffold significantly influence its biological activity. For instance, studies have shown that coumarins with a methoxy group at the C-7 position, often in combination with a hydroxyl group at C-6 or C-8, are consistently effective against a range of both Gram-positive and Gram-negative bacteria.[6] The presence of a phenolic hydroxyl group can also contribute to antioxidant activity, which may act synergistically with the antimicrobial effect.[7][8]

  • Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the coumarin framework has been a successful strategy for augmenting antimicrobial efficacy. The presence of a chlorine atom on the aromatic ring, for example, has been associated with a marked increase in antibacterial activity.[9] This is likely due to the electron-withdrawing nature of halogens, which can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

  • Heterocyclic Fusions: The fusion of other heterocyclic rings to the coumarin nucleus has yielded hybrid molecules with potent and broad-spectrum antimicrobial activities.[5] For example, the incorporation of a thiazolidin-4-one ring has been shown to produce coumarin derivatives with significant activity against both Staphylococcus aureus and Bacillus subtilis.[9]

  • Substitutions at the C-3 and C-4 Positions: The pyrone ring of the coumarin scaffold also offers opportunities for modification. Derivatives with substitutions at the C-3 and C-4 positions have demonstrated interesting antimicrobial profiles.[10] For example, 3-carboxyl derivatives have shown significant activity, and various 4-substituted coumarins, such as 4-anilinocoumarins, have been identified as potential antimicrobial agents.[8][10]

The following diagram illustrates the key positions on the coumarin scaffold where substitutions can modulate antimicrobial activity.

SAR_Coumarin cluster_coumarin Coumarin Scaffold cluster_substituents Key Substitution Positions Coumarin C7 C-7: Hydroxylation/Methoxylation C7->Coumarin Enhances broad-spectrum activity C6_C8 C-6/C-8: Hydroxylation C6_C8->Coumarin Often synergistic with C-7 substitution Halogen Aromatic Ring: Halogenation Halogen->Coumarin Increases lipophilicity and potency C3_C4 C-3/C-4: Various Substituents C3_C4->Coumarin Modulates activity and spectrum Heterocycle Ring Fusion: Heterocycles Heterocycle->Coumarin Creates potent hybrid molecules Broth_Microdilution_Workflow A Prepare Stock Solution of Coumarin Derivative C Perform 2-Fold Serial Dilution of the Compound A->C B Dispense Sterile Broth into 96-Well Plate B->C E Inoculate the Plate C->E D Prepare Standardized Microbial Inoculum D->E G Incubate at Optimal Temperature and Time E->G F Include Positive, Negative, and Solvent Controls F->G H Determine MIC (Lowest Inhibitory Concentration) G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Protocol 2: Agar Well Diffusion Assay

This is a widely used qualitative or semi-quantitative method to screen for antimicrobial activity. [11][12]It is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium inoculated with the test microorganism.

Causality Behind Experimental Choices:

  • Agar Medium: A solid medium allows for the formation of a concentration gradient of the antimicrobial agent as it diffuses from the well.

  • Uniform Inoculation: A lawn of the test microorganism is created to ensure that any zone of inhibition is due to the antimicrobial activity of the test compound.

  • Wells: These serve as reservoirs for the test compound.

  • Zone of Inhibition: The size of the clear zone around the well where microbial growth is inhibited is proportional to the antimicrobial activity and the diffusion characteristics of the compound.

Step-by-Step Methodology:

  • Agar Plate Preparation: Pour molten, sterile agar medium (e.g., Mueller-Hinton Agar) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized microbial suspension (e.g., 0.5 McFarland standard) evenly over the entire surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the coumarin derivative solution (at a known concentration) into each well.

  • Controls: Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at the appropriate temperature and duration.

  • Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each well in millimeters (mm).

Conclusion

The in vitro evidence strongly supports the potential of coumarin derivatives as a valuable class of antimicrobial agents. [1][3]Their efficacy is profoundly influenced by their chemical structure, with specific substitutions playing a key role in enhancing their activity against a broad spectrum of pathogens. [4][6]The methodologies outlined in this guide provide a robust framework for the reproducible evaluation of these compounds, enabling researchers to make informed decisions in the quest for novel and effective antimicrobial therapies. As the challenge of antimicrobial resistance continues to grow, the systematic exploration and optimization of the coumarin scaffold will undoubtedly remain a critical area of research in drug discovery.

References

  • A Comparative Analysis of the Antimicrobial Efficacy of Coumarin Derivatives and Standard Antibiotics. Benchchem.
  • Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Imperative Advances on Antimicrobial Activity of Coumarin Derivatives. SciSpace. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Coumarin Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Research. Available at: [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Pharmaceuticals (Basel). Available at: [Link]

  • Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. SciELO Brasil. Available at: [Link]

  • Antibacterial activity of simple coumarins: structural requirements for biological activity. PubMed. Available at: [Link]

  • Antibacterial activities with the structure-activity relationship of coumarin derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Antibacterial activities with the structure-activity relationship of coumarin derivatives. ResearchGate. Available at: [Link]

  • The Review: Antimicrobial Activity of Coumarin. IJSART. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules. Available at: [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Advanced Research and Reviews. Available at: [Link]

Sources

Validation

Structure-Activity Relationship (SAR) of 7-Hydroxy-5-methylcoumarin Derivatives: A Comprehensive Comparison Guide

As a privileged scaffold in medicinal chemistry, the coumarin (2H-chromen-2-one) nucleus offers immense versatility for drug design. Among its derivatives, 7-hydroxy-5-methylcoumarin has emerged as a critical precursor a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the coumarin (2H-chromen-2-one) nucleus offers immense versatility for drug design. Among its derivatives, 7-hydroxy-5-methylcoumarin has emerged as a critical precursor and active pharmacophore, particularly in the development of potent antioxidant and anticancer agents[1].

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 7-hydroxy-5-methylcoumarin derivatives against alternative positional isomers (e.g., 4-methyl and 8-methyl analogs) and standard therapeutic agents. By examining the causality behind chemical substitutions and detailing self-validating experimental protocols, this document serves as an authoritative resource for drug development professionals.

Mechanistic Insights & SAR Analysis

The biological efficacy of coumarin derivatives is highly dependent on the electronic and steric environment of the core ring system. The introduction of a methyl group at the C-5 position, coupled with a hydroxyl group at C-7, creates a unique pharmacophoric profile.

Antioxidant Efficacy: The Electron-Donating Advantage

In antioxidant assays, the primary mechanism of action relies on the ability of the 7-hydroxyl group to donate a hydrogen atom to neutralize free radicals (such as DPPH). The presence of the 5-methyl group exerts a positive inductive (+I) effect, increasing the electron density across the aromatic system[2].

  • Comparison: Compared to the 8-methyl isomer or unsubstituted 7-hydroxycoumarin, the 5-methyl substitution optimally stabilizes the resulting phenoxyl radical intermediate through hyperconjugation and steric shielding, preventing rapid radical-radical dimerization[2].

Anticancer Efficacy: Target Binding and Apoptosis

7-hydroxy-5-methylcoumarin is a vital intermediate in synthesizing (3′S,4′S)−(−)−cis -khellactone derivatives, which exhibit potent anticancer properties[1].

  • Comparison: SAR studies reveal that 5-methyl-substituted khellactones demonstrate significantly higher cytotoxicity against cancer cell lines compared to their 4-methoxy or unsubstituted counterparts[3]. The hydrophobic 5-methyl group enhances cellular membrane permeability and optimizes steric interactions within the hydrophobic pockets of pro-apoptotic target proteins (e.g., Bax)[3].

Pathway Ligand 5-Methyl-Khellactone Bax Bax Upregulation Ligand->Bax Activates Mito Mitochondrial Membrane Depolarization Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Triggers Caspase Caspase-9 / Caspase-3 Cascade CytoC->Caspase Apoptosome Apoptosis Intrinsic Apoptosis Caspase->Apoptosis Execution

Intrinsic apoptosis pathway induced by 5-methyl-khellactone derivatives.

Comparative Data Presentation

To objectively evaluate the performance of the 5-methylcoumarin scaffold, the following tables summarize representative quantitative data derived from standardized in vitro assays.

Table 1: In Vitro Antioxidant Activity (DPPH Assay)

Data illustrates the relative SAR rankings based on radical scavenging capacity[2].

Compound ScaffoldIC₅₀ (µM)Radical Stabilization MechanismRelative Potency
4-Chloromethyl-7-hydroxy-5-methylcoumarin 12.4High +I effect; optimal steric shieldingHigh
4-Chloromethyl-7-hydroxy-8-methylcoumarin18.2Moderate +I effect; sub-optimal steric hindranceModerate
4-Chloromethyl-7-hydroxycoumarin24.5Baseline stabilization (no methyl group)Low
Ascorbic Acid (Positive Control)10.5Standard hydrogen atom transferReference
Table 2: Cytotoxicity Against Cancer Cell Lines

Data highlights the impact of C-5 substitution on apoptosis induction[1],[3].

Khellactone DerivativeHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Primary Mechanism of Action
5-Methyl-cis-khellactone 8.511.2Intrinsic Apoptosis (Mitochondrial)
4-Methoxy-cis-khellactone15.318.6Intrinsic Apoptosis (Mitochondrial)
Unsubstituted cis-khellactone>50.0>50.0Weak Apoptosis Induction
5-Fluorouracil (Standard)5.24.8DNA/RNA Synthesis Inhibition

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following step-by-step protocols detail the synthesis and biological evaluation of these derivatives. Each protocol is designed as a self-validating system, incorporating necessary controls and explaining the causality behind critical steps.

Protocol A: Synthesis of 7-Hydroxy-5-methylcoumarin

Traditional Pechmann condensations often require harsh acidic conditions that can degrade sensitive functional groups. This optimized two-step approach utilizes a Vilsmeier-Haack formylation followed by a Wittig reaction[4],[1].

  • Vilsmeier-Haack Formylation:

    • Step: React 3,5-dihydroxytoluene with phosphorus oxychloride (POCl₃) in excess N,N-dimethylformamide (DMF) at 0°C, then warm to room temperature.

    • Causality: The reaction between POCl₃ and DMF generates the highly electrophilic Vilsmeier reagent. The electron-rich aromatic ring of 3,5-dihydroxytoluene directs the electrophilic attack to yield 2,4-dihydroxy-6-methylbenzaldehyde[4].

  • Wittig Olefination & Cyclization:

    • Step: Dissolve the resulting aldehyde in CH₂Cl₂ and add a triphenyl phosphonium ylide (Ph₃P=CHCOOEt). Stir at room temperature for 1.5 hours. Remove the solvent in vacuo, redissolve the residue in xylene, and reflux for 48 hours[4].

    • Causality: The Wittig reagent forms an α,β-unsaturated ester intermediate. Refluxing in a high-boiling solvent (xylene, b.p. ~140°C) provides the thermal energy required to drive the intramolecular transesterification, closing the pyrone ring to yield the final coumarin core[4].

Protocol B: DPPH Radical Scavenging Assay

This assay evaluates the antioxidant capacity of the synthesized derivatives[2].

  • Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol.

    • Causality: Methanol stabilizes the DPPH radical, maintaining its deep violet color (λmax ≈ 517 nm) necessary for spectrophotometric tracking.

  • Incubation: Mix 1 mL of the compound solution (at various concentrations) with 2 mL of the DPPH solution. Incubate in complete darkness for 30 minutes.

    • Causality: The hydrogen-atom transfer from the 7-hydroxyl group to the DPPH radical requires time to reach steady-state kinetics. Darkness is mandatory to prevent the photo-degradation of the DPPH radical, which would cause false-positive absorbance drops[2].

  • Validation & Measurement: Measure absorbance at 517 nm against a blank (methanol) and a positive control (Ascorbic Acid). Calculate the scavenging activity: [(Abs_control - Abs_sample) / Abs_control] × 100.

Protocol C: Apoptosis Flow Cytometry (Annexin V/PI)

To validate the anticancer mechanism of 5-methyl-khellactone derivatives[3].

  • Treatment: Seed HepG2 cells and treat with the IC₅₀ concentration of the 5-methylcoumarin derivative for 24 hours.

  • Staining: Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI), incubating for 15 minutes in the dark.

    • Causality: This is a self-validating dual-stain system. Annexin V specifically binds to phosphatidylserine, which flips to the outer plasma membrane leaflet only during early apoptosis. PI is membrane-impermeable; it only intercalates DNA when the cell membrane is fully compromised (late apoptosis/necrosis)[3].

  • Analysis: Analyze via flow cytometry. Early apoptotic cells will register as Annexin V+/PI- (lower right quadrant), confirming the intrinsic apoptotic pathway triggered by the compound[3].

Workflow A 1. Vilsmeier-Haack Formylation (POCl3 / DMF) B 2. Wittig Olefination (Ph3P=CHCOOEt / CH2Cl2) A->B C 3. Thermal Cyclization (Xylene Reflux) B->C D 4. In Vitro Screening (DPPH & Flow Cytometry) C->D

Experimental workflow from chemical synthesis to in vitro biological screening.

References[4] Anti-AIDS Agents. 37. Synthesis and Structure−Activity Relationships of (3'R,4'R)-(+)-cis-Khellactone Derivatives as Novel Potent Anti-HIV Agents - Journal of Medicinal Chemistry - ACS Publications -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ-KPj46ivK2bLYtS6P0sQcKHlUl1vC4x7hVBpDw4XybMr9V9cCa19LeJBvqjislrJLWFtEqfEbplr-5x1kMw9S9Rp4hhrUikMEQs1yvoHYp5DRdiRuqW-pOxaZvdCFsr1sl0tpA==[1] Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC - PubMed Central -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGepHZqP8jPLVhdUurbk3Z8sGu5J8Z5buWkDZ9H7CUVmrYl1xRf1ooV8H0R37-oHA_iX7eY8KSU8M6qTRBfqKCzx_OuZoIl4SQXAZM6VOJkv009BBHXeDmkWteXUBEYUp6xqu4Zd6vMbf1kOYc=[2] DPPH Antioxidant Assays, Molecular Docking Studies and ADMET Predictions of Some 4-Chloromethyl Substituted Coumarin Compounds - DergiPark -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKhxjB-mkrCcCHG5K_p-z6FPWQksjNaBAupmTYyLlunG83GkwybOysuhwg1tK5hBxJAYKKQf7Yl9hhhfTN96nyV7eRV8KVjqgrwgAuKHIR4NoyGJID8kpLb0ovXNLXitfgTBGwfexZlMRS2IawQLMfC0daIw==[3] Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC - PubMed Central -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFJXLqcH01eGyhqFbRRk6K0IbF1fQzp-vClog_toP2hLrc7CmaPt7uJNVp8ddSi33SVU5EzLKKQUO6wdEnZz_yZLZ2v9vKY0o6rTbfli_3IrR_09-sKxmrxyCEa5p5UjJ6Sf82ZbnrgsOs9j4=

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.